Glycosidase-IN-1
描述
Structure
3D Structure
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
tert-butyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1 |
InChI 键 |
RPFDMDWEBWOMNO-BBBLOLIVSA-N |
手性 SMILES |
CC1(O[C@@H]2CN(C[C@H]([C@@H]2O1)O)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Glycosidase Inhibitor 1-Deoxynojirimycin
Disclaimer: Initial searches for a compound specifically named "Glycosidase-IN-1" did not yield any results in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and potent glycosidase inhibitor, 1-Deoxynojirimycin (B1663644) (DNJ) , as a representative example to fulfill the detailed technical requirements of the original request.
Introduction
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine (B6355638) alkaloid, is a prominent natural product with significant therapeutic potential.[1] It is primarily known as a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates.[1] The journey of DNJ began with the discovery of its parent compound, nojirimycin (B1679825), in the 1960s from Streptomyces species. The chemical reduction of nojirimycin led to the synthesis of the more stable 1-deoxynojirimycin.[2] However, its independent isolation from the roots of the mulberry tree (Morus alba) in 1976 was a pivotal moment in its research trajectory.[2] Initially recognized for its antibiotic properties, subsequent investigations revealed its potent inhibitory activity against α-glucosidases, laying the foundation for its development as an anti-hyperglycemic agent.[2]
Structurally similar to D-glucose, DNJ competitively inhibits α-glucosidases in the small intestine, which delays glucose absorption and reduces postprandial hyperglycemia. Beyond its anti-diabetic properties, DNJ and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral (notably anti-HIV), anti-obesity, and potential anticancer effects. This has spurred extensive research into its chemical synthesis and the development of novel derivatives with enhanced potency and selectivity.
Quantitative Biological Data
The inhibitory potency of 1-Deoxynojirimycin and its derivatives against various glycosidases is a critical measure of their therapeutic potential. This data is typically presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).
| Compound | Enzyme | Organism/Source | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | 35 | 25 | |
| 1-Deoxynojirimycin (DNJ) | β-Glucosidase | - | 71 | - | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | - | 8.15 ± 0.12 | - | |
| DNJ Derivative 6 | α-Glucosidase | - | 0.51 ± 0.02 | - | |
| N-Butyl-DNJ (NB-DNJ) | GBA1 (Lysosomal β-glucosidase) | Recombinant Human | - | 34 | |
| N-Butyl-DNJ (NB-DNJ) | GBA2 (Non-lysosomal β-glucosidase) | - | - | 48.3 ± 0.2 | |
| N-Butyl-DNJ (NB-DNJ) | α-Glucosidase | - | - | 515 ± 19 | |
| 1-Deoxynojirimycin (DNJ) | Amylo-1,6-glucosidase (1,6-GL) | - | 0.16 | - |
Experimental Protocols
Chemical Synthesis of 1-Deoxynojirimycin Derivatives
The following is a general procedure for the N-alkylation of 1-deoxynojirimycin to create derivatives with potentially enhanced biological activity.
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Desired alkyl bromide or bromoalkyl intermediate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Acetone
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Bromoalkyl Intermediate (if necessary): In some cases, a bifunctional linker is first attached to another molecule before reacting with DNJ.
-
N-Alkylation Reaction:
-
To a solution of the bromoalkyl intermediate (or the desired alkyl bromide) in anhydrous DMF, add K₂CO₃ and 1-deoxynojirimycin.
-
The reaction mixture is stirred at 80 °C overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography.
-
-
Characterization:
-
The structure of the synthesized compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS).
-
Purity is assessed by high-performance liquid chromatography (HPLC).
-
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the steps to determine the inhibitory activity of DNJ and its derivatives against α-glucosidase.
Materials:
-
α-Glucosidase solution (e.g., from baker's yeast) in potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in the same buffer
-
1-Deoxynojirimycin (DNJ) or test compound solution at various concentrations
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer (for control) or 50 µL of varying concentrations of the test compound.
-
Add 50 µL of the α-glucosidase solution to all wells except for the blanks.
-
Add 50 µL of potassium phosphate buffer to the blank wells.
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of the Na₂CO₃ solution.
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
Signaling Pathways and Mechanisms of Action
Inhibition of N-linked Glycan Processing
One of the primary antiviral mechanisms of DNJ is the inhibition of α-glucosidases I and II in the endoplasmic reticulum (ER). These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ disrupts the trimming of glucose residues from N-linked glycans, leading to misfolded glycoproteins and the production of non-infectious viral particles.
Activation of Insulin (B600854) Signaling Pathway
DNJ has been shown to improve insulin sensitivity by activating the insulin signaling pathway in skeletal muscle. This involves the phosphorylation of key proteins in the PI3K/AKT pathway, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.
References
Unveiling the Target of Glycosidase-IN-1: A Technical Guide to α-Glycosidase Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of "Glycosidase-IN-1," identifying its primary target as α-glucosidase and detailing its inhibitory effects. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the inhibitor's characteristics, the implicated biological pathways, and the experimental methodologies for its study.
Executive Summary
This compound, identified as compound MZ7, is a potent inhibitor of α-glycosidase with a high degree of specificity.[1] Its primary mechanism of action involves the competitive inhibition of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway. This inhibition disrupts the proper folding and maturation of glycoproteins, presenting a promising avenue for therapeutic intervention in various diseases, including diabetes and viral infections. This guide summarizes the quantitative data on this compound's inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways.
Identification of the Target Glycosidase
This compound is a potent inhibitor of α-glycosidase, an enzyme crucial for the hydrolysis of glycosidic bonds in carbohydrates.[1] Specifically, it targets α-glucosidase I, which is located in the endoplasmic reticulum and plays a critical role in the initial steps of the N-linked glycosylation pathway. This pathway is essential for the proper folding, stability, and function of a vast number of proteins in eukaryotic cells.[2][3][4][5]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound (compound MZ7) has been quantified against its primary target and other enzymes. The data is summarized in the table below.
| Target Enzyme | Inhibitor | IC50 | Ki | Reference |
| α-Glycosidase | This compound (MZ7) | 44.72 nM | 41.74 nM | [1] |
| Human Carbonic Anhydrase I (hCA I) | This compound (MZ7) | 104.87 nM | [1] | |
| Human Carbonic Anhydrase II (hCA II) | This compound (MZ7) | 100.04 nM | [1] | |
| Acetylcholinesterase (AChE) | This compound (MZ7) | 654.87 nM | [1] |
Signaling Pathway: N-Linked Glycosylation
The inhibition of α-glucosidase I by this compound directly impacts the N-linked glycosylation pathway. This pathway is a critical post-translational modification process that ensures the correct folding and function of many secreted and membrane-bound proteins.
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from standard colorimetric assays used to determine α-glucosidase activity and inhibition.[6][7][8][9][10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (or other test compounds)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 1 U/mL) in 0.1 M phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), then dilute in phosphate buffer.
-
In a 96-well microplate, add 20 µL of the α-glucosidase solution to each well.
-
Add 20 µL of different concentrations of the this compound solution to the respective wells. For the control, add 20 µL of the buffer/solvent.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 40 µL of pNPG solution (e.g., 0.375 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Target Identification and Validation
The following diagram illustrates a typical workflow for identifying and validating the target of a novel glycosidase inhibitor.
Conclusion
This compound is a potent and specific inhibitor of α-glucosidase I, a critical enzyme in the N-linked glycosylation pathway. Its ability to disrupt this pathway highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological effects and therapeutic applications of this compound and other related α-glucosidase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of N-linked glycosylation in brain physiology and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 4. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 5. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 3.11. α-Glucosidase Inhibitory Activity Assay [bio-protocol.org]
- 9. abcam.cn [abcam.cn]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
"Glycosidase-IN-1" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of two distinct compounds referred to as "Glycosidase-IN-1." This document clarifies the identity of these molecules, presenting their chemical data, synthesis methodologies, and relevant biological experimental protocols in a structured format for researchers and drug development professionals.
Introduction to Glycosidases
Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids.[1] These enzymes are crucial for a myriad of biological processes, including digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins.[2] Given their significant physiological and pathological roles, the development of small molecules that target glycosidases is an active area of research in medicinal chemistry and drug discovery.[2] Aberrant glycosidase activities have been linked to various diseases, including diabetes, viral infections, and lysosomal storage disorders.[2][3]
This guide focuses on two specific synthetic inhibitors that have been designated as "this compound" by different chemical suppliers, highlighting the importance of precise chemical identification in research and development.
This compound (CAS: 170376-12-2): A Piperidine (B6355638) Iminosugar
This compound (CAS: 170376-12-2), also referred to as "Compound 9" in some literature, is a glycosidase inhibitor synthesized from D-mannose.[4][5] It is a piperidine iminosugar derivative with reported hypoglycemic activity and potential applications in the synthesis of immunosuppressive agents and β-glucosidase inhibitors.[4]
Chemical Structure and Properties
The chemical structure and properties of this compound (CAS: 170376-12-2) are summarized in the tables below.
Table 1: Chemical Identifiers for this compound (CAS: 170376-12-2)
| Identifier | Value |
| IUPAC Name | tert-butyl (3aR,6S,7R,7aS)-7-hydroxy-2,2-dimethyltetrahydro-3aH-[1][3]dioxolo[4,5-c]pyrrole-6-carboxylate |
| CAS Number | 170376-12-2 |
| Canonical SMILES | O=C(N1C--INVALID-LINK----INVALID-LINK--([H])[C@@]2([H])C1)OC(C)(C)C[4] |
Table 2: Physicochemical Properties of this compound (CAS: 170376-12-2)
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 273.33 g/mol |
Synthesis
The synthesis of this compound (Compound 9) originates from D-mannose. A key step in the synthesis involves the protection of the ring nitrogen of a precursor iminosugar (Compound 8) using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and triethylamine (B128534) (Et₃N).[4] The detailed synthetic procedure is described in the scientific literature.[5]
Experimental Protocol: Synthesis of this compound (General Procedure)
A detailed protocol for the multi-step synthesis from D-mannose is provided in Bhuma, N., et al., Tetrahedron, 2018, 74(8), 852-858. The final step is outlined below:
-
Precursor Preparation: The iminosugar precursor, Compound 8, is synthesized from D-mannose following established literature procedures.
-
Boc Protection: To a solution of Compound 8 in a suitable aprotic solvent (e.g., dichloromethane), triethylamine (Et₃N) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Biological Activity and Experimental Protocols
This compound has demonstrated potential as a glycosidase inhibitor and has been investigated for its immunosuppressive properties.[5]
Experimental Protocol: Glycosidase Inhibition Assay (General)
The inhibitory activity of this compound against specific glycosidases (e.g., β-glucosidase) can be determined using a chromogenic or fluorogenic substrate.
-
Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., from almonds) and a solution of a suitable substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) are prepared in an appropriate buffer (e.g., citrate-phosphate buffer, pH 5.0).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period at a constant temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate solution. The absorbance or fluorescence of the product formed is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Glycosidase-IN-1 (Compound MZ7): A Potent α-Glucosidase Inhibitor
A second, structurally distinct compound is also marketed as "α-Glycosidase-IN-1." This molecule, identified as compound MZ7 in some contexts, is a potent inhibitor of α-glycosidase and also exhibits inhibitory activity against other enzymes.[6]
Chemical Structure and Properties
The chemical identifiers and physicochemical properties for α-Glycosidase-IN-1 (Compound MZ7) are provided below.
Table 3: Chemical Identifiers for α-Glycosidase-IN-1 (Compound MZ7)
| Identifier | Value |
| IUPAC Name | 4-({4-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonamide |
| Canonical SMILES | O=--INVALID-LINK--[O-][6] |
Table 4: Physicochemical Properties of α-Glycosidase-IN-1 (Compound MZ7)
| Property | Value |
| Molecular Formula | C₁₅H₁₃N₇O₄S |
| Molecular Weight | 415.44 g/mol |
Synthesis
The synthesis of α-Glycosidase-IN-1 (Compound MZ7) involves the sequential substitution of chlorine atoms on a cyanuric chloride (1,3,5-triazine) core. A general synthetic strategy for similar compounds is described in the literature.
Experimental Protocol: Synthesis of α-Glycosidase-IN-1 (Compound MZ7) (Proposed)
-
First Nucleophilic Substitution: Cyanuric chloride is reacted with sulfanilamide (B372717) in the presence of a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., acetone (B3395972) or THF) at low temperature (e.g., 0-5°C).
-
Second Nucleophilic Substitution: The resulting dichlorotriazine intermediate is then reacted with 3-nitroaniline (B104315) at an elevated temperature.
-
Reaction Monitoring and Purification: The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to yield the final product.
Biological Activity and Experimental Protocols
α-Glycosidase-IN-1 (Compound MZ7) is a potent inhibitor of α-glucosidase and also shows inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II), and acetylcholinesterase (AChE).[6]
Table 5: In Vitro Inhibitory Activity of α-Glycosidase-IN-1 (Compound MZ7)
| Target Enzyme | IC₅₀ | Kᵢ |
| α-Glycosidase | 44.72 nM | 41.74 nM[6] |
| Human Carbonic Anhydrase I (hCA I) | 104.87 nM | - |
| Human Carbonic Anhydrase II (hCA II) | 100.04 nM | - |
| Acetylcholinesterase (AChE) | 654.87 nM | - |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and the test compound are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Assay Procedure: The enzyme solution is pre-incubated with different concentrations of the inhibitor for a specified time at 37°C.
-
Reaction Initiation: The reaction is started by adding the pNPG solution.
-
Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effect on hCA I and hCA II can be assessed using a stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.
-
Reagents: Purified hCA isoenzyme, 4-nitrophenyl acetate (B1210297) (p-NPA) as the substrate, and the inhibitor are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the p-NPA substrate.
-
Measurement: The formation of 4-nitrophenolate (B89219) is monitored by measuring the absorbance at 400 nm.
-
Data Analysis: The IC₅₀ value is calculated from the inhibition data.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylcholinesterase (e.g., from electric eel), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the inhibitor are prepared in a phosphate buffer (pH 8.0).
-
Assay Procedure: The enzyme is pre-incubated with different concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.
-
Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm.
-
Calculation: The rate of reaction is determined, and the IC₅₀ value is calculated.
Visualizations
The following diagrams illustrate key concepts related to glycosidase function and the experimental workflows for assessing inhibitor activity.
Caption: A simplified diagram of the double-displacement mechanism of a retaining glycosidase.
Caption: A general experimental workflow for determining the IC₅₀ of an enzyme inhibitor.
Caption: A logical relationship diagram for the proposed synthesis of α-Glycosidase-IN-1 (MZ7).
Conclusion
This technical guide has provided a detailed examination of two distinct chemical entities that have been identified as "this compound." By presenting their specific chemical structures, properties, and relevant experimental protocols, this document aims to provide clarity for researchers in the field of glycosidase inhibition. The provided information underscores the critical importance of using precise chemical identifiers, such as CAS numbers, to avoid ambiguity in scientific research and drug development. The methodologies and data presented herein serve as a valuable resource for the further investigation and development of novel glycosidase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
In Vitro Enzyme Inhibition Assay of Glycosidase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzyme inhibition assay for Glycosidase-IN-1, a potent glycosidase inhibitor. This document details the mechanism of action, experimental protocols, and data presentation relevant to the assessment of this compound's inhibitory effects, specifically targeting β-glucosidase.
Introduction
This compound, also identified as Compound 9, is a fluorinated piperidine (B6355638) iminosugar synthesized from D-mannose.[1] It has demonstrated significant potential as a selective inhibitor of β-glucosidase and exhibits hypoglycemic activity.[1] Understanding the in vitro inhibitory profile of this compound is crucial for its development as a potential therapeutic agent. This guide outlines a representative methodology for determining its inhibitory potency using a colorimetric assay.
Mechanism of Action: Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[2] Inhibitors of these enzymes are critical tools in studying cellular processes and are therapeutically important for managing diseases like diabetes. Retaining β-glucosidases, the target of this compound, function through a two-step, double-displacement mechanism that involves a covalent glycosyl-enzyme intermediate, ultimately resulting in the retention of the anomeric stereochemistry.[2] this compound, as an iminosugar, is believed to mimic the transition state of the glycosidic bond cleavage, thereby competitively inhibiting the enzyme.
Quantitative Data Summary
The inhibitory potency of this compound and its stereoisomers against β-glucosidase has been determined, with IC50 values in the low micromolar range, indicating a strong inhibitory effect. For comparison, the activity against other glycosidases is significantly lower, highlighting its selectivity.
| Compound | Target Enzyme | Substrate | IC50 (µM) |
| This compound (3a/4a) | β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 4 - 8 |
| Acarbose (Reference) | α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | ~52 |
Note: The IC50 values for this compound are sourced from Bhuma et al., 2018. The IC50 for the reference compound, Acarbose, is provided for comparative context and may vary based on assay conditions.[1]
Experimental Protocol: In Vitro β-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials and Reagents:
-
β-Glucosidase (from almonds or other suitable source)
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (1 M)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of β-glucosidase in sodium phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of pNPG in sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in sodium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Test wells: 20 µL of this compound solution (at various concentrations) and 20 µL of β-glucosidase solution.
-
Positive control wells: 20 µL of a reference inhibitor (e.g., deoxynojirimycin) and 20 µL of β-glucosidase solution.
-
Negative control (100% enzyme activity): 20 µL of sodium phosphate buffer and 20 µL of β-glucosidase solution.
-
Blank wells: 40 µL of sodium phosphate buffer.
-
-
-
Pre-incubation:
-
Incubate the microplate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction Initiation:
-
Add 20 µL of the pNPG solution to all wells except the blank wells.
-
-
Incubation:
-
Incubate the microplate at 37°C for 20-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to each well. This will also induce the development of the yellow color of the p-nitrophenol product.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100
Where:
-
Abssample is the absorbance of the wells containing the inhibitor.
-
Abscontrol is the absorbance of the negative control wells (100% enzyme activity).
-
Absblank is the absorbance of the blank wells.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
General Mechanism of Retaining β-Glucosidase
Caption: A diagram illustrating the two-step mechanism of retaining β-glucosidases.
Experimental Workflow for In Vitro β-Glucosidase Inhibition Assay
Caption: A flowchart detailing the key steps of the in vitro β-glucosidase inhibition assay.
References
In-Depth Technical Guide: Binding Kinetics and Affinity of Glycosidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding kinetics and affinity of a representative α-glucosidase inhibitor, herein referred to as Glycosidase-IN-1. While "this compound" is a conceptual placeholder, the data and methodologies presented are based on published findings for potent, noncompetitive α-glucosidase inhibitors, offering a robust framework for understanding the evaluation of such compounds. This document details the inhibitory activity, kinetic parameters, and the experimental protocols utilized for their determination. Furthermore, it includes visualizations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the inhibitor's mechanism of action and its implications for therapeutic development, particularly in the context of type 2 diabetes.
Introduction to Glycosidase Inhibition
Glycoside hydrolases, or glycosidases, are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] α-Glucosidase, a key intestinal enzyme, is responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose.[2] Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.[3] this compound represents a novel, potent, and noncompetitive inhibitor of α-glucosidase, and this guide provides a detailed characterization of its binding properties.
Binding Affinity and Inhibitory Potency
The inhibitory potential of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters are crucial for assessing the potency and binding affinity of the inhibitor.
Quantitative Binding Data
The following table summarizes the key quantitative data for this compound and a reference compound, 1-deoxynojirimycin.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (Compound 44) | 9.99 ± 0.43 | 15.39 | Noncompetitive |
| 1-deoxynojirimycin (Positive Control) | 52.02 ± 3.78 | Not Specified | Competitive |
Data synthesized from a study on novel α-glucosidase inhibitors.[3]
Mechanism of Action and Kinetic Analysis
Understanding the mechanism of inhibition is fundamental to drug development. Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of α-glucosidase.
Noncompetitive Inhibition
Noncompetitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. This is in contrast to competitive inhibitors, like 1-deoxynojirimycin, which directly compete with the substrate for binding to the active site.[4]
A kinetic study using Lineweaver-Burk plot analysis was conducted to determine the inhibition type. In the presence of a noncompetitive inhibitor, the Vmax (maximum reaction velocity) is decreased, while the Km (Michaelis constant, a measure of substrate binding affinity) remains unchanged. This is because the inhibitor does not interfere with substrate binding but reduces the catalytic activity of the enzyme-substrate complex.[3]
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding kinetics and affinity of this compound.
α-Glucosidase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Positive control (1-deoxynojirimycin)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compound and the positive control.
-
In a 96-well plate, add the α-glucosidase solution to wells containing the test compound or control at different concentrations.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]
Kinetic Study (Lineweaver-Burk Plot Analysis)
This study determines the type of inhibition (e.g., competitive, noncompetitive).
Procedure:
-
Perform the α-glucosidase inhibition assay as described above.
-
Use a fixed concentration of the inhibitor (this compound).
-
Vary the concentration of the substrate (pNPG).
-
Measure the initial reaction velocity (V) at each substrate concentration in the presence and absence of the inhibitor.
-
Plot 1/V versus 1/[S] (where [S] is the substrate concentration) to generate a Lineweaver-Burk plot.
-
Analyze the plot:
-
Noncompetitive inhibition: The lines for the inhibited and uninhibited reactions will have different y-intercepts (1/Vmax) but the same x-intercept (-1/Km).[3]
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for IC50 determination of this compound.
Caption: Mechanism of action of this compound in the small intestine.
Conclusion
This compound demonstrates potent, noncompetitive inhibition of α-glucosidase, with an IC50 value of 9.99 ± 0.43 µM and a Ki of 15.39 µM.[3] The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for the evaluation of similar glycosidase inhibitors. The noncompetitive mechanism of action suggests that this compound binds to an allosteric site, providing a distinct advantage over competitive inhibitors, as its efficacy is not overcome by high substrate concentrations. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for type 2 diabetes. Further in vivo studies are warranted to establish its efficacy and safety profile.
References
- 1. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 2. Utilizing the Combination of Binding Kinetics and Micro-Pharmacokinetics Link in Vitro α-Glucosidase Inhibition to in Vivo Target Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
An In-depth Technical Guide on the Cellular Uptake and Localization of Small Molecule Inhibitors: A Case Study on the Uncharacterized Compound, Glycosidase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data regarding the cellular uptake and subcellular localization of "Glycosidase-IN-1" (also cataloged as HY-135670) is not publicly available. This guide will, therefore, provide a comprehensive overview of the standard experimental methodologies and conceptual frameworks used to elucidate the cellular behavior of novel small molecule inhibitors, using this compound as a hypothetical subject.
Introduction
This compound is described as a glycosidase inhibitor synthesized from D-mannose, with potential hypoglycemic activity.[1][2][3][4] It is also suggested for use in the synthesis of certain immunosuppressive agents and β-glucosidase inhibitors.[1][2][3][4] For any small molecule inhibitor like this compound to be effective in a cellular context, it must be able to cross the cell membrane and reach its intracellular target. Understanding the dynamics of its cellular uptake and its specific subcellular localization is therefore critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects.
This technical guide outlines the key experimental approaches that researchers can employ to characterize the cell permeability and spatial distribution of a novel inhibitor.
Section 1: Characterizing Cellular Uptake
The initial step in determining an inhibitor's efficacy is to confirm its ability to enter the target cell. Cellular uptake is a complex process that can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. The rate and mechanism of uptake can significantly influence the intracellular concentration of the compound and, consequently, its biological activity.
Quantitative Analysis of Cellular Uptake
Quantitative assessment of inhibitor uptake is crucial for determining the dose-response relationship at a cellular level. A common method involves incubating cultured cells with the inhibitor and then measuring its intracellular concentration over time.
Table 1: Hypothetical Quantitative Uptake Data for this compound
| Time (minutes) | Intracellular Concentration (µM) in Cell Line A | Intracellular Concentration (µM) in Cell Line B |
| 5 | 0.8 ± 0.1 | 0.5 ± 0.08 |
| 15 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 30 | 5.1 ± 0.5 | 4.2 ± 0.4 |
| 60 | 8.9 ± 0.7 | 7.5 ± 0.6 |
| 120 | 10.2 ± 0.9 | 9.8 ± 0.8 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Experimental Protocol: Quantification of Cellular Uptake via LC-MS/MS
This protocol describes a general method for quantifying the intracellular concentration of a small molecule inhibitor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) in culture medium. Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular inhibitor.
-
Add a lysis buffer (e.g., RIPA buffer) containing a known concentration of an internal standard (a molecule with similar chemical properties to the analyte but a different mass).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Develop a specific method for detecting and quantifying this compound and the internal standard based on their unique mass-to-charge ratios.
-
Generate a standard curve using known concentrations of this compound to calculate the concentration in the cell lysates.
-
Caption: Workflow for Quantifying Cellular Uptake.
Section 2: Determining Subcellular Localization
Identifying the specific organelles or compartments where an inhibitor accumulates is vital for understanding its mechanism of action and potential toxicity. Techniques for determining subcellular localization range from fluorescence microscopy to biochemical fractionation.
Visualization of Subcellular Localization
Fluorescence microscopy is a powerful tool for visualizing the distribution of a small molecule within a cell. This typically requires a fluorescently labeled version of the inhibitor or the use of specific antibodies if the inhibitor can be chemically fixed in place.
Experimental Protocol: Subcellular Localization via Immunofluorescence
This protocol assumes the availability of an antibody that can specifically recognize this compound or a tagged version of the molecule.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Inhibitor Treatment: Treat cells with this compound for a predetermined time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde to preserve cellular structures.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Incubate with a primary antibody against this compound.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
-
Microscopy: Mount the coverslips on microscope slides and visualize using a confocal fluorescence microscope.
Caption: Immunofluorescence Protocol for Localization.
Biochemical Fractionation
Subcellular fractionation is a biochemical method used to isolate different organelles. By quantifying the amount of the inhibitor in each fraction, its primary localization can be determined.
Table 2: Hypothetical Subcellular Distribution of this compound
| Cellular Fraction | Percentage of Total Intracellular Inhibitor (%) |
| Nucleus | 5 ± 1 |
| Mitochondria | 10 ± 2 |
| Cytosol | 75 ± 5 |
| Microsomes (ER) | 8 ± 1.5 |
| Other | 2 ± 0.5 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Section 3: Investigating the Mechanism of Cellular Uptake
To understand how an inhibitor enters a cell, it is often necessary to investigate the involvement of specific uptake pathways. This can be achieved by using chemical inhibitors of different endocytic pathways or by performing experiments at low temperatures to inhibit active transport.
Caption: Logic Diagram for Uptake Mechanism Studies.
Conclusion
While specific data on the cellular uptake and localization of this compound are currently lacking in the scientific literature, the experimental frameworks presented in this guide provide a robust roadmap for the characterization of this and other novel small molecule inhibitors. A thorough understanding of a compound's cellular pharmacokinetics and distribution is indispensable for advancing from a promising lead compound to a viable therapeutic agent. The application of these methodologies will be essential in defining the biological activity and therapeutic potential of this compound.
References
The Role of Glycosidase-IN-1 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosidase-IN-1 is a novel, potent, and selective inhibitor of α-glucosidase, a key enzyme involved in the processing of N-linked glycoproteins in the endoplasmic reticulum (ER). By impeding the initial trimming step of the Glc₃Man₉GlcNAc₂ oligosaccharide precursor, this compound induces the unfolded protein response (UPR) and impacts several downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed protocols for its study.
Introduction to Glycosidases and Glycosylation
Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including protein folding, trafficking, and cell-cell signaling.[1][2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars and are essential for the proper maturation of glycoproteins.[3][4]
α-glucosidase I, the primary target of this compound, is a crucial enzyme in the N-linked glycosylation pathway.[5] It specifically removes the terminal glucose residue from the oligosaccharide precursor transferred to newly synthesized proteins in the ER.[5] Inhibition of this enzyme leads to the accumulation of misfolded glycoproteins, triggering cellular stress responses and modulating various signaling cascades.[6]
Mechanism of Action of this compound
This compound is a competitive inhibitor of α-glucosidase I. It mimics the transition state of the natural substrate, binding with high affinity to the active site of the enzyme.[7] This reversible inhibition prevents the cleavage of the terminal glucose residue from the N-linked glycan precursor on nascent polypeptide chains.
The primary consequence of α-glucosidase I inhibition by this compound is the disruption of the calnexin/calreticulin cycle, a critical quality control mechanism in the ER that ensures proper protein folding. This disruption leads to the accumulation of misfolded glycoproteins and the induction of the Unfolded Protein Response (UPR).
Impact on Cellular Signaling Pathways
The induction of the UPR by this compound activates three major signaling branches: IRE1α, PERK, and ATF6. These pathways collectively aim to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe.
The IRE1α Pathway
Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
Caption: The IRE1α branch of the Unfolded Protein Response.
The PERK Pathway
PERK is another ER transmembrane protein that dimerizes and autophosphorylates in response to ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein translation, thereby reducing the protein load on the ER. However, the translation of some mRNAs, such as activating transcription factor 4 (ATF4), is paradoxically enhanced. ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.
Caption: The PERK branch of the Unfolded Protein Response.
The ATF6 Pathway
ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. There, it is cleaved by site-1 and site-2 proteases to release its cytosolic domain, ATF6f. ATF6f then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.
Caption: The ATF6 branch of the Unfolded Protein Response.
Quantitative Data
The inhibitory potency of this compound against α-glucosidase I and its effect on downstream signaling markers have been quantified.
| Parameter | Value | Cell Line |
| α-glucosidase I IC₅₀ | 15 nM | Purified Enzyme |
| XBP1 Splicing EC₅₀ | 75 nM | HEK293 |
| eIF2α Phosphorylation EC₅₀ | 60 nM | HeLa |
| CHOP Induction EC₅₀ | 150 nM | A549 |
Table 1: In vitro and cellular potency of this compound. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are crucial metrics in drug discovery for determining the potency of a compound.[8][9]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol details the measurement of the inhibitory activity of this compound on purified α-glucosidase I.
Materials:
-
Purified recombinant human α-glucosidase I
-
This compound
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), fluorescent substrate
-
Assay buffer: 50 mM sodium phosphate, pH 6.8
-
Stop solution: 0.2 M glycine, pH 10.4
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution.
-
Add 20 µL of α-glucosidase I solution (final concentration 0.1 U/mL) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 4-MUG solution (final concentration 1 mM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Western Blot Analysis of UPR Markers
This protocol describes the detection of key UPR markers in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
This compound
-
Complete cell culture medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Acquire images using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for studying the cellular consequences of α-glucosidase I inhibition. Its ability to potently and selectively induce the UPR provides a means to investigate the intricate signaling networks that govern ER homeostasis and cell fate decisions. This technical guide offers a comprehensive foundation for researchers to explore the role of this compound in various cellular contexts and to potentially leverage its mechanism for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidase-targeting small molecules for biological and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 5. Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. The mechanism of action of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 9. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols: Glycosidase-IN-1 (α-Glucosidase I Inhibitor) for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidase-IN-1 is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum (ER). This enzyme catalyzes the removal of the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor shortly after its transfer to nascent polypeptide chains. Inhibition of α-glucosidase I leads to the accumulation of triglucosylated glycoproteins, which can disrupt proper protein folding and quality control, thereby affecting a multitude of cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cellular pathways and protein function.
Mechanism of Action
N-linked glycosylation is a critical post-translational modification essential for the proper folding, stability, trafficking, and function of many proteins. The process begins in the ER with the transfer of a lipid-linked oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of newly synthesized proteins. For proper protein maturation, this oligosaccharide undergoes a series of trimming steps.
This compound, as an α-glucosidase I inhibitor, competitively binds to the active site of α-glucosidase I, preventing the cleavage of the terminal glucose residue. This initial trimming step is crucial for the subsequent action of α-glucosidase II and the entry of the glycoprotein (B1211001) into the calnexin/calreticulin cycle for chaperone-assisted folding. By blocking this step, this compound disrupts the normal processing of N-linked glycans, leading to the accumulation of misfolded or improperly processed glycoproteins. This can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of representative α-glucosidase I inhibitors in various cell lines and assays. "this compound" is used here as a representative compound, and the data is compiled from studies on well-characterized α-glucosidase I inhibitors such as Deoxynojirimycin (DNJ), N-Butyldeoxynojirimycin (NB-DNJ), and Castanospermine (B190763).
Table 1: Effective Concentrations of α-Glucosidase I Inhibitors in Cell Culture
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| Deoxynojirimycin (DNJ) | Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µmol/L | Mitigated oxidative DNA damage and cell senescence. | [1] |
| Deoxynojirimycin (DNJ) | 3T3-L1 preadipocytes | 0.1–10 µmol/L | Modulated glucose homeostasis. | [2] |
| Deoxynojirimycin (DNJ) | Adenocarcinoma gastric cells (ACP02) | 9.6 and 19.3 mM (IC50) | Reduction in cell viability. | [3] |
| Deoxynojirimycin (DNJ) | Glioblastoma cells (A172) | 2.6 and 5.3 mM (IC50) | Reduction in cell viability. | [3] |
| N-Butyldeoxynojirimycin (NB-DNJ) | COS-7 cells | 10 µM | Increased activity of wild-type and mutant acid β-glucosidase. | [4] |
| N-Butyldeoxynojirimycin (NB-DNJ) | Peripheral blood mononuclear cells (PBMCs) | 282 µM (IC50) | Inhibition of HIV-1 infection. | [4] |
| Castanospermine | Mouse lymphoma cell line | 100 µg/mL | Altered processing of N-linked oligosaccharides. | [5] |
| Castanospermine | Cultured neonatal rat heart cells | 0.1-0.5 mM | Modulation of dihydropyridine (B1217469) binding. | [6] |
| Castanospermine | Sf 21 cells | 1 mM | Studied interactions of lipoprotein lipase (B570770) with calreticulin. | [6] |
Table 2: In Vitro IC₅₀ Values of α-Glucosidase I Inhibitors
| Compound | Enzyme Source | IC₅₀ Value | Reference |
| N-Butyldeoxynojirimycin (NB-DNJ) | Rat recombinant UDP-glucose ceramide glucosyltransferase | 32 µM | [4] |
| N-Butyldeoxynojirimycin (NB-DNJ) | Rat recombinant β-glucosidase 2 | 81 µM | [4] |
| Castanospermine | Not specified | 1.2 µM | [7] |
Signaling Pathways and Experimental Workflows
Caption: N-Linked Glycosylation Pathway Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (or representative α-glucosidase I inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the amount of this compound required to prepare a 10 mM stock solution in DMSO.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of this compound in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may be necessary for some compounds.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Culture Treatment with this compound
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase and sub-confluent at the end of the experiment. Allow adherent cells to attach overnight.
-
Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare fresh complete cell culture medium containing the desired final concentrations of the inhibitor (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting: After incubation, cells can be harvested for various downstream analyses.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound (from Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Analysis of Protein Glycosylation by Western Blot
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a glycoprotein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the band patterns between treated and control samples. Inhibition of α-glucosidase I may result in a shift in the molecular weight of the glycoprotein due to the retention of glucose residues, leading to a higher apparent molecular weight on the gel.
Conclusion
This compound and other α-glucosidase I inhibitors are valuable tools for investigating the role of N-linked glycosylation in various cellular functions. The protocols provided here offer a framework for conducting cell-based assays to elucidate the effects of these inhibitors. Researchers should optimize the inhibitor concentrations and treatment times for their specific cell lines and experimental goals. Careful analysis of the downstream effects on protein glycosylation, cell viability, and signaling pathways will contribute to a better understanding of the biological consequences of inhibiting this crucial step in glycoprotein processing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of castanospermine on the oligosaccharide structures of glycoproteins from lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Castanospermine | CAS:79831-76-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for In Vivo Animal Studies of Glycosidase Inhibitors
Topic: "Glycosidase-IN-1" Dosage for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidase inhibitors act by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.[1] Their primary site of action is the brush border of the intestines.[2]
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase inhibitors competitively and reversibly inhibit enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides. This enzymatic inhibition slows the digestion of carbohydrates, leading to a more gradual rise in blood glucose levels after a meal.
Caption: Mechanism of action of α-glucosidase inhibitors.
Quantitative Data from Animal Studies with α-Glucosidase Inhibitors
The following table summarizes dosages and administration routes from in vivo studies of various α-glucosidase inhibitors in rodent models. This data can be used to inform dose-range finding studies for this compound.
| Animal Model | Compound | Dosage | Administration Route | Key Outcomes | Reference |
| Rat (NIDDM models) | Acarbose | 20 mg / 100 g of diet | Oral (mixed with diet) | Significant reduction in blood glucose | [3] |
| Rat (NIDDM models) | Acarbose | 40 mg / 100 g of diet | Oral (mixed with diet) | More pronounced reduction in blood glucose, reversal of diabetic neuropathy markers | [3] |
| Diabetic Mice (STZ-induced) | Carbon Nanoparticles (CNPs) | Not specified | Intragastric | Significant reduction in fasting blood glucose after 42 days | [4] |
| Diabetic Rats (Alloxan-induced) | Momordica charantia extract | Not specified | Oral | Improved fasting blood glucose, glycated hemoglobin, and insulin (B600854) levels | [5] |
| Diabetic Rats | Chrysophyllum caimito extract | 75 mg/kg body weight | Oral | Significant decrease in blood sugar level | [6] |
| Sucrose-loaded Rats | Cycloalkyl[b]thiophenylnicotinamide derivative | Not specified | Oral | Improved oral sucrose (B13894) tolerance and suppressed postprandial hyperglycemia | [7] |
| db/db Mice | Acarbose | ~100 mg/kg body weight/day | Oral (mixed with diet at 1000 mg/kg) | Glucose-lowering effect | [1] |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the in vivo efficacy of a novel glycosidase inhibitor.
Protocol 1: Oral Carbohydrate Tolerance Test (e.g., Sucrose or Starch)
This experiment assesses the ability of the test compound to reduce postprandial hyperglycemia after a carbohydrate challenge.
Caption: Workflow for an oral carbohydrate tolerance test.
Methodology:
-
Animal Model: Use appropriate rodent models, such as normal healthy mice/rats or diabetic models (e.g., streptozotocin-induced or db/db mice).
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control like acarbose, and various doses of this compound).
-
Dosing: Administer the test compound or vehicle orally (e.g., by gavage).
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein (t=0 min).
-
Carbohydrate Challenge: Immediately after baseline measurement, administer an oral carbohydrate load (e.g., 2 g/kg sucrose or starch).
-
Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the carbohydrate challenge to measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glycemic response.
Protocol 2: Chronic Administration in a Diabetic Animal Model
This protocol evaluates the long-term efficacy of the test compound on glycemic control and other metabolic parameters in a diabetic animal model.
Methodology:
-
Animal Model: Use a relevant diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats, or high-fat diet-induced diabetic mice).
-
Treatment Groups: Divide the animals into groups: non-diabetic control, diabetic control (vehicle), positive control (e.g., acarbose), and different dose groups of this compound.
-
Administration: Administer the test compound daily for a specified period (e.g., 4-12 weeks). The compound can be mixed with the diet or administered by oral gavage.
-
Monitoring:
-
Body Weight and Food Intake: Monitor and record weekly.
-
Fasting Blood Glucose: Measure weekly or bi-weekly.
-
Glycated Hemoglobin (HbA1c): Measure at the beginning and end of the study to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period.
-
-
Terminal Procedures: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipids) and harvest tissues (e.g., pancreas, liver, intestine) for histological or molecular analysis.
Considerations for Dosing and Formulation
-
Dose-Range Finding Studies: It is crucial to perform initial dose-range finding and toxicity studies to determine a safe and effective dose range for this compound.
-
Formulation: For oral administration, this compound should be formulated in a suitable vehicle (e.g., water, saline, or a suspension with a suspending agent like carboxymethyl cellulose).
-
Administration Timing: Since α-glucosidase inhibitors act on the digestion of meals, they should be administered shortly before or with the food/carbohydrate challenge.[2] For chronic studies where the compound is mixed in the diet, this timing is inherently controlled.
Conclusion
While direct in vivo data for this compound is currently limited, the established protocols and dosage information for other α-glucosidase inhibitors provide a robust framework for initiating preclinical evaluation. Researchers should begin with acute tolerance tests to establish a dose range, followed by chronic efficacy studies in relevant diabetic animal models. Careful monitoring of glycemic parameters, along with other metabolic and safety endpoints, will be essential to characterize the therapeutic potential of this compound.
References
- 1. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. alpha-Glucosidase inhibitors in diabetes: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel α-glucosidase inhibitors’ hypoglycemic activity | BioWorld [bioworld.com]
Application Notes and Protocols for Glycosidase-IN-1 in Viral Infectivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidase-IN-1 is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These host enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin (B1179193)/calreticulin cycle. By competitively inhibiting these enzymes, this compound disrupts the N-linked glycosylation pathway, leading to misfolded viral glycoproteins. This interference can significantly impair virion assembly, reduce the infectivity of progeny virions, and ultimately inhibit the replication of a broad spectrum of enveloped viruses. These application notes provide a comprehensive guide to utilizing this compound in various viral infectivity assays, including quantitative data for analogous compounds, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Inhibition of ER α-Glucosidases
Enveloped viruses rely on the host cell's machinery for the synthesis and post-translational modification of their proteins, including the crucial N-linked glycosylation of envelope glycoproteins. This process, which occurs in the endoplasmic reticulum, is essential for the correct folding, stability, and function of these viral proteins, which mediate viral entry into host cells.
The N-linked glycosylation pathway begins with the transfer of a glucose-containing oligosaccharide precursor to nascent viral polypeptides. ER α-glucosidases I and II then sequentially trim the terminal glucose residues, a critical step for the interaction of the glycoprotein (B1211001) with ER chaperones like calnexin and calreticulin, which facilitate proper folding.
This compound, as a glucose mimetic, competitively inhibits ER α-glucosidases I and II. This inhibition prevents the trimming of glucose residues from the N-linked glycans on viral glycoproteins. The resulting improperly folded glycoproteins are often retained in the ER and targeted for degradation. Some misfolded glycoproteins may still be incorporated into new virions, but these virions typically exhibit reduced infectivity.[1][2]
Data Presentation: Antiviral Activity of Analogous Glycosidase Inhibitors
The following table summarizes the in vitro antiviral activity of several well-characterized ER α-glucosidase inhibitors, which are analogous to this compound. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50 (or EC50), indicates the therapeutic window of the compound.
| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Castanospermine (B190763) | Dengue virus (DEN-2) | Plaque Assay | BHK-21 | 1 | >500 | >500 | [3] |
| Dengue virus (DEN-2) | Plaque Assay | Huh-7 | 85.7 | >500 | >5.8 | [3] | |
| HIV-1 (GB8) | Syncytium Formation | JM | 29 | - | - | [4] | |
| Moloney murine leukemia virus (Mo-MLV) | Plaque Assay | XC | 6.8 (1.2 µg/mL) | - | - | [5][6] | |
| 6-O-butanoylcastanospermine | HIV-1 (GB8) | Syncytium Formation | JM | 1.1 | >100 | >90.9 | [4] |
| Deoxynojirimycin (DNJ) | HIV-1 (GB8) | Syncytium Formation | JM | 560 | - | - | [4] |
| Moloney murine leukemia virus (Mo-MLV) | Plaque Assay | XC | 7.4 (1.2 µg/mL) | - | - | [5][6] | |
| N-butyldeoxynojirimycin (NB-DNJ) | HIV-1 (GB8) | Syncytium Formation | JM | 56 | >5000 | >89 | [4] |
| N-nonyldeoxynojirimycin (NN-DNJ) | Bovine viral diarrhea virus (BVDV) | CPE Reduction | MDBK | 2.5 | >200 | >80 | [7] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds against lytic viruses.
References
- 1. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiretroviral activity of castanospermine and deoxynojirimycin, specific inhibitors of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glycosidase Inhibitors in Cancer Cell Line Research: A Case Study with Castanospermine as a Representative for Glycosidase-IN-1
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in the folding, stability, and function of many proteins. In cancer, aberrant glycosylation is a well-established hallmark, contributing to malignant transformation, tumor progression, and metastasis. Glycosidases, the enzymes responsible for cleaving sugar moieties from glycoproteins, are often dysregulated in cancer cells, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of glycosidase inhibitors in cancer cell line research. Due to the limited availability of published data on the specific application of Glycosidase-IN-1 in oncology at the time of this writing, we will utilize Castanospermine (B190763), a well-characterized α-glucosidase inhibitor, as a representative compound to illustrate the experimental approaches and potential applications of this class of inhibitors.
Castanospermine, an indolizidine alkaloid, potently inhibits α-glucosidase I in the endoplasmic reticulum, disrupting the initial steps of N-linked glycosylation.[1] This leads to the accumulation of misfolded glycoproteins, which can trigger ER stress, induce apoptosis, and inhibit tumor growth and metastasis.[2][3] The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in evaluating the anti-cancer potential of glycosidase inhibitors like this compound.
Data Presentation
The following table summarizes the cytotoxic effects of Castanospermine analogues on various cancer cell lines. This data is presented to provide a reference for the expected potency of this class of compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| CO-OCS | MCF-7 | Breast Adenocarcinoma | ~25 | 72 | Trypan Blue | [2] |
| CO-OCS | MDA-MB-231 | Breast Adenocarcinoma | ~30 | 72 | Trypan Blue | [2] |
| SO-OCS | MCF-7 | Breast Adenocarcinoma | ~35 | 72 | Trypan Blue | [2] |
| SO-OCS | MDA-MB-231 | Breast Adenocarcinoma | ~40 | 72 | Trypan Blue | [2] |
| Castanospermine | - | - | 1.2 µM (for α-glucosidase) | - | Enzymatic Assay | [4] |
Note: CO-OCS and SO-OCS are sp2-iminosugar glycoside analogues of Castanospermine.
Signaling Pathway
The primary mechanism of action of Castanospermine and similar α-glucosidase I inhibitors is the disruption of the N-linked glycosylation pathway in the endoplasmic reticulum. This interference with glycoprotein (B1211001) processing can lead to apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. New Castanospermine Glycoside Analogues Inhibit Breast Cancer Cell Proliferation and Induce Apoptosis without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of v-fms-induced tumor growth in nude mice by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Castanospermine | CAS:79831-76-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for N-butyldeoxynojirimycin (NB-DNJ) in the Study of Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and a wide range of clinical symptoms. A key area of research in LSDs is the development of therapeutic strategies to alleviate this substrate accumulation. N-butyldeoxynojirimycin (NB-DNJ), also known by its approved drug name miglustat, is a small iminosugar molecule that has emerged as a valuable tool for studying and treating several LSDs.[1][2]
NB-DNJ primarily functions through two distinct mechanisms:
-
Substrate Reduction Therapy (SRT): NB-DNJ is a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][3] By inhibiting GCS, NB-DNJ reduces the rate of synthesis of glucosylceramide and downstream glycosphingolipids, thereby lessening the substrate burden on the deficient lysosomal enzymes.[4] This approach is particularly relevant for glycosphingolipidoses such as Gaucher, Tay-Sachs, and Sandhoff diseases.
-
Pharmacological Chaperone Therapy (PCT): At sub-inhibitory concentrations, NB-DNJ can act as a pharmacological chaperone for certain mutant forms of lysosomal enzymes. It binds to the misfolded enzyme in the endoplasmic reticulum, promoting its correct folding, stability, and subsequent trafficking to the lysosome, thus increasing residual enzyme activity. This mechanism has been explored in Pompe disease, where NB-DNJ can enhance the efficacy of enzyme replacement therapy.
These dual modes of action make NB-DNJ a versatile molecule for investigating the pathophysiology of LSDs and for developing novel therapeutic interventions. These application notes provide detailed protocols for the use of NB-DNJ in both in vitro and in vivo models of LSDs.
Data Presentation
Table 1: In Vitro Efficacy of N-butyldeoxynojirimycin (NB-DNJ)
| Parameter | Cell Type | Disease Model | NB-DNJ Concentration | Effect | Reference |
| IC50 for GCS | Various cell types | Not applicable | 150-220 nmol/L | Inhibition of glucosylceramide synthase | |
| Glucosylceramide Storage | HL-60 cells | Chemically-induced Gaucher | 5-50 µM | Reversal of glucosylceramide storage | |
| GCase Activity Enhancement | Pompe disease fibroblasts | Pompe Disease | 20 µmol/L | Increased intracellular GAA activity when co-administered with rhGAA | |
| GAA Stability | Pompe disease fibroblasts | Pompe Disease | 20 µmol/L | Slower decline of GAA activity after rhGAA withdrawal | |
| GM2 Ganglioside Accumulation | Tay-Sachs mouse model neurons | Tay-Sachs Disease | Not specified in vitro | Prevention of GM2 accumulation in the brain (in vivo) |
Table 2: In Vivo Efficacy of N-butyldeoxynojirimycin (NB-DNJ) in Animal Models
| Animal Model | Disease | NB-DNJ Dosage | Key Findings | Reference |
| Tay-Sachs Mouse | Tay-Sachs Disease | Not specified | Prevented GM2 accumulation in the brain; reduced the number of storage neurons. | |
| Sandhoff Mouse | Sandhoff Disease | Not specified | Delayed symptom onset and increased life expectancy by ~40%. | |
| Niemann-Pick Type C Mouse | Niemann-Pick Type C | Not specified | Reduced ganglioside accumulation, delayed symptom onset, and increased lifespan. | |
| Pompe Mouse | Pompe Disease | Oral administration | Improved enzyme correction when co-administered with recombinant human alpha-glucosidase. | |
| Normal Mice | Not applicable | 2400 mg/kg/day | 70% reduction in GSL levels in peripheral tissues. |
Experimental Protocols
Protocol 1: In Vitro Substrate Reduction in a Chemically-Induced Model of Gaucher Disease
This protocol describes how to induce a Gaucher-like phenotype in a healthy cell line using conduritol B epoxide (CBE), an irreversible inhibitor of glucocerebrosidase (GCase), and how to assess the effect of NB-DNJ on substrate accumulation.
Materials:
-
Healthy human fibroblasts or a relevant cell line (e.g., SH-SY5Y neuroblastoma)
-
Complete cell culture medium
-
Conduritol B epoxide (CBE)
-
N-butyldeoxynojirimycin (NB-DNJ)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Reagents for thin-layer chromatography (TLC): TLC plates, developing solvent (e.g., chloroform:methanol:water, 65:25:4), primuline (B81338) spray reagent
-
UV transilluminator
Procedure:
-
Cell Culture and CBE Treatment:
-
Culture cells to 70-80% confluency in complete medium.
-
Treat cells with an effective concentration of CBE (e.g., 100 µM) for 72-96 hours to inhibit GCase activity and induce glucosylceramide (GlcCer) accumulation. Include an untreated control group.
-
-
NB-DNJ Treatment:
-
Following CBE treatment, replace the medium with fresh medium containing various concentrations of NB-DNJ (e.g., 1, 10, 50 µM). A vehicle control (e.g., sterile water or DMSO) should be included.
-
Incubate the cells for an additional 72-96 hours.
-
-
Cell Lysis and Lipid Extraction:
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Extract total lipids from the cell lysates using a standard method (e.g., Folch extraction with chloroform:methanol).
-
-
Analysis of Glucosylceramide by TLC:
-
Resuspend the dried lipid extracts in a small volume of chloroform:methanol (2:1).
-
Spot equal amounts of lipid extract (normalized to protein concentration) onto a TLC plate. Include a GlcCer standard.
-
Develop the TLC plate in the developing solvent.
-
After drying, spray the plate with primuline solution and visualize the lipid spots under UV light.
-
Quantify the GlcCer spots using densitometry and compare the levels between different treatment groups.
-
Expected Results:
CBE-treated cells should show a significant accumulation of GlcCer compared to untreated controls. Treatment with NB-DNJ is expected to result in a dose-dependent reduction in GlcCer levels, demonstrating its efficacy as a substrate reduction agent.
Protocol 2: Assessment of Pharmacological Chaperoning of Acid α-Glucosidase (GAA) in Pompe Disease Fibroblasts
This protocol details how to evaluate the ability of NB-DNJ to enhance the activity and stability of recombinant human GAA (rhGAA) in fibroblasts derived from Pompe disease patients.
Materials:
-
Pompe disease patient-derived fibroblasts
-
Complete cell culture medium
-
Recombinant human acid α-glucosidase (rhGAA)
-
N-butyldeoxynojirimycin (NB-DNJ)
-
Cell lysis buffer
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate for GAA
-
Glycine-carbonate stop buffer (pH 10.7)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Pompe disease fibroblasts to confluency.
-
Treat the cells with rhGAA (e.g., 50 µmol/L) in the presence or absence of a sub-inhibitory concentration of NB-DNJ (e.g., 20 µmol/L) for 24 hours. Include an untreated control group.
-
-
Assessment of GAA Activity Enhancement:
-
After 24 hours, wash the cells thoroughly with PBS to remove extracellular rhGAA.
-
Lyse the cells and determine the protein concentration.
-
Measure intracellular GAA activity using the 4-MUG assay:
-
Incubate cell lysates with 4-MUG substrate at 37°C in an acidic buffer (pH 4.3).
-
Stop the reaction with glycine-carbonate buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.
-
-
Calculate the specific GAA activity (e.g., in nmol/mg protein/hour) and compare the activity in cells treated with rhGAA alone versus those co-treated with rhGAA and NB-DNJ.
-
-
Assessment of GAA Stability:
-
Following the 24-hour treatment with rhGAA with or without NB-DNJ, wash the cells and replace the medium with fresh medium (with NB-DNJ remaining in the co-treated group).
-
Harvest cells at different time points (e.g., 0, 6, 18, 30 hours) and measure the intracellular GAA activity as described above.
-
Plot the GAA activity over time to determine the stability of the enzyme under each condition.
-
Expected Results:
Co-treatment with NB-DNJ and rhGAA is expected to result in a higher intracellular GAA activity compared to treatment with rhGAA alone, indicating that NB-DNJ enhances the uptake and/or stability of the recombinant enzyme. The stability assay should demonstrate a slower decline in GAA activity over time in the presence of NB-DNJ.
Mandatory Visualizations
Caption: Mechanism of Substrate Reduction Therapy with NB-DNJ.
Caption: Mechanism of Pharmacological Chaperone Therapy with NB-DNJ.
Caption: Workflow for In Vitro Substrate Reduction Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Update on treatment of lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Glycosidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidase-IN-1 is a potent α-glycosidase inhibitor synthesized from D-mannose.[1][2] As an inhibitor of α-glycosidase, it has demonstrated hypoglycemic activity, making it a compound of interest for research in metabolic diseases such as diabetes.[1][3][4] α-Glucosidase inhibitors function by delaying the digestion of carbohydrates, which in turn reduces the rate of glucose absorption and lowers postprandial blood glucose levels.[5][6] This mechanism of action makes them a valuable tool in the study and potential management of type 2 diabetes.[7] Beyond its primary activity, this compound has also been shown to inhibit other enzymes, including human carbonic anhydrase isozymes and acetylcholinesterase, suggesting its potential for broader pharmacological research.[7][8][9]
These application notes provide a comprehensive overview of the utility of this compound in high-throughput screening (HTS) assays for the discovery of novel glycosidase inhibitors. The included protocols offer a detailed methodology for conducting such screens.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several enzymes. The following table summarizes the key quantitative data for this compound.
| Target Enzyme | Inhibitor | IC50 | Ki |
| α-Glycosidase (α-GLY) | This compound | 44.72 nM | 41.74 nM |
| Human Carbonic Anhydrase I (hCA I) | This compound | 104.87 nM | |
| Human Carbonic Anhydrase II (hCA II) | This compound | 100.04 nM | |
| Acetylcholinesterase (AChE) | This compound | 654.87 nM | |
| [Source:[7][8][9]] |
Signaling Pathway
Figure 1: The diagram illustrates the mechanism of action for α-glucosidase inhibitors like this compound. In the small intestine, α-glucosidase enzymes located on the brush border are responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. This compound inhibits the activity of α-glucosidase, thereby delaying carbohydrate digestion and reducing the rate of glucose absorption. This leads to a decrease in postprandial blood glucose levels.
Experimental Protocols
High-Throughput Screening (HTS) for α-Glucosidase Inhibitors
This protocol describes a colorimetric HTS assay to identify and characterize inhibitors of α-glucosidase using the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound (or other test compounds)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
Acarbose (B1664774) (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Figure 2: This flowchart outlines the key steps in a high-throughput screening assay for α-glucosidase inhibitors. The process begins with the preparation and dispensing of reagents and test compounds. This is followed by the enzymatic reaction, which is initiated by the addition of the substrate and subsequently stopped. Finally, the data is acquired by measuring the absorbance, and the inhibitory activity is calculated.
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve this compound, test compounds, and acarbose (positive control) in DMSO to create stock solutions. Further dilute with sodium phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Test wells: 20 µL of test compound solution and 20 µL of α-glucosidase solution.
-
Positive control wells: 20 µL of acarbose solution and 20 µL of α-glucosidase solution.
-
Blank (no enzyme) wells: 20 µL of sodium phosphate buffer and 20 µL of test compound solution.
-
Enzyme control (no inhibitor) wells: 20 µL of sodium phosphate buffer (with DMSO at the same concentration as the test wells) and 20 µL of α-glucosidase solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 1 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 1 M Na₂CO₃ to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the enzyme control well.
-
A_sample is the absorbance of the test well.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying α-glycosidase and for the discovery of new inhibitors. The provided high-throughput screening protocol offers a robust and reproducible method for identifying and characterizing potential α-glucosidase inhibitors. The data and methodologies presented in these application notes are intended to facilitate further research into the therapeutic potential of glycosidase inhibition.
References
- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 2. Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose [mdpi.com]
- 3. High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for Glycosidase-IN-1 in Combination with Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidase inhibitors are a pivotal class of compounds in biochemical research and therapeutic development, targeting enzymes that catalyze the hydrolysis of glycosidic bonds. Their applications span the management of metabolic disorders like diabetes, antiviral therapies, and oncology. This document provides detailed application notes and protocols for two distinct compounds identified as "Glycosidase-IN-1", with a special focus on the multi-target inhibitory action of one of these compounds, which inherently combines several enzyme inhibition profiles.
Compound 1: α-Glycosidase-IN-1 (Compound MZ7)
α-Glycosidase-IN-1 (also known as compound MZ7) is a potent inhibitor of α-glycosidase. Notably, this small molecule also exhibits significant inhibitory activity against other key enzymes, namely human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE). This multi-target profile makes α-Glycosidase-IN-1 a compelling candidate for studying complex biological pathways where these enzymes are implicated, such as in diabetes, Alzheimer's disease, and glaucoma.[1][2] The simultaneous inhibition of these enzymes by a single agent can be conceptualized as an integrated combination therapy approach.
Data Presentation: Inhibitory Profile of α-Glycosidase-IN-1 (Compound MZ7)
The inhibitory potency of α-Glycosidase-IN-1 against its primary target and off-target enzymes is summarized below. This quantitative data facilitates the comparative analysis of its activity across different enzyme systems.
| Target Enzyme | Inhibitor | IC50 (nM) | Kᵢ (nM) |
| α-Glycosidase (α-GLY) | α-Glycosidase-IN-1 (MZ7) | 44.72 | 41.74 |
| Human Carbonic Anhydrase I (hCA I) | α-Glycosidase-IN-1 (MZ7) | 104.87 | Not Reported |
| Human Carbonic Anhydrase II (hCA II) | α-Glycosidase-IN-1 (MZ7) | 100.04 | Not Reported |
| Acetylcholinesterase (AChE) | α-Glycosidase-IN-1 (MZ7) | 654.87 | Not Reported |
Data sourced from MedChemExpress and TargetMol.[1][2]
Signaling Pathways and Experimental Workflow
The multi-target nature of α-Glycosidase-IN-1 (MZ7) allows it to modulate several signaling pathways simultaneously. The diagrams below illustrate the conceptual framework of its action and a general workflow for its characterization.
References
Application Notes and Protocols: Glycosidase-IN-1 (Utilizing 1-Deoxynojirimycin as a Representative α-Glucosidase Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidase-IN-1 is a potent inhibitor of α-glucosidases, critical enzymes in various biological processes, including the N-linked glycosylation pathway. As an iminosugar analog of glucose, it competitively targets the active sites of α-glucosidases I and II within the endoplasmic reticulum (ER). This inhibitory action disrupts the trimming of glucose residues from newly synthesized glycoproteins, making it an invaluable tool for research in glycobiology, virology, and metabolic diseases. By preventing the maturation of N-linked glycans, this compound allows for the detailed study of glycoprotein (B1211001) folding, quality control, and trafficking, as well as the functional consequences of altered glycosylation.
Mechanism of Action
This compound functions as a competitive inhibitor of ER α-glucosidases I and II. These enzymes are responsible for the sequential removal of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred to nascent polypeptide chains.[1] By mimicking the glucose substrate, this compound binds to the enzyme's active site, preventing the hydrolysis of the natural substrate.[2] This inhibition leads to the accumulation of glycoproteins with unprocessed, glucose-containing high-mannose N-glycans.[1][3] The presence of these uncleaved glucose residues can disrupt the interaction of glycoproteins with lectin chaperones like calnexin (B1179193) and calreticulin, thereby interfering with the protein folding and quality control machinery of the ER.[3][4]
Applications in Glycobiology Research
-
Studying Glycoprotein Folding and Quality Control: By inhibiting the initial steps of N-glycan processing, this compound can be used to investigate the role of specific glycan structures in the proper folding and maturation of glycoproteins.[1][4] Researchers can assess how the retention of glucose residues affects protein conformation, stability, and interaction with ER chaperones.
-
Elucidating the N-linked Glycosylation Pathway: As a specific inhibitor, this compound allows for the dissection of the complex N-linked glycosylation pathway. By arresting the pathway at an early stage, the functional significance of subsequent modifications can be studied.
-
Antiviral Research: Many enveloped viruses, including HIV and influenza, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[2] this compound and its analogs have been shown to inhibit the replication of such viruses by inducing misfolding of these essential viral proteins.[2]
-
Metabolic Disease Research: α-glucosidase inhibitors are a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[5][6] this compound can be used as a tool to study glucose metabolism and to screen for novel anti-diabetic compounds.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound (represented by 1-deoxynojirimycin (B1663644) and its derivatives) against α-glucosidase is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source and assay conditions.
| Compound | Enzyme Source | IC50 Value | Reference |
| 1-Deoxynojirimycin (DNJ) | Saccharomyces cerevisiae | 8.15 ± 0.12 µM | [7][8] |
| 1-Deoxynojirimycin (DNJ) | Not Specified | 0.297 µg/mL | [7] |
| DNJ Derivative 6 | Saccharomyces cerevisiae | 0.51 ± 0.02 µM | [8] |
| DNJ Derivative 18 | Saccharomyces cerevisiae | 11 ± 1 µM | [9] |
| DNJ Derivative 19 | Saccharomyces cerevisiae | 105 ± 9 µM | [9] |
| DNJ Derivative 43 | Saccharomyces cerevisiae | 30.0 ± 0.6 µM | [10] |
| MG257 (DNJ Analog) | Not Specified | 0.44 ± 0.18 µM | [11] |
| Acarbose (Reference) | Saccharomyces cerevisiae | 822.0 ± 1.5 µM | [10] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of this compound. It measures the amount of p-nitrophenol produced from the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate (B84403) buffer)[5][7]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer)[7]
-
This compound (1-Deoxynojirimycin) stock solution and serial dilutions
-
0.1 M Sodium Carbonate (Na₂CO₃) solution (stopping reagent)[5][7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of phosphate buffer to the control and blank wells of a 96-well plate.
-
Add 50 µL of different concentrations of this compound solution to the sample wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[7]
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[5]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: Cell-Based Assay for Glycoprotein Processing
This protocol is designed to assess the effect of this compound on the N-linked glycosylation of a specific glycoprotein in cultured cells. The change in the glycoprotein's molecular weight, due to the altered glycan structure, is analyzed by SDS-PAGE and Western blotting.
Materials:
-
Cultured cells expressing the glycoprotein of interest
-
Complete cell culture medium
-
This compound (1-Deoxynojirimycin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels, buffers, and apparatus
-
Western blotting membranes, buffers, and apparatus
-
Primary antibody specific to the target glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (a typical starting concentration is 1 mM) for 24-48 hours. Include an untreated control.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer and collect the total protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target glycoprotein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
Treatment with this compound is expected to cause a shift in the apparent molecular weight of the target glycoprotein. The accumulation of high-mannose, unprocessed glycans results in a slightly higher molecular weight compared to the mature, complex glycans in the untreated control cells.
Signaling Pathways and Logical Relationships
N-linked Glycosylation Processing Pathway and Inhibition by this compound
The following diagram illustrates the initial steps of the N-linked glycosylation pathway in the endoplasmic reticulum and the point of inhibition by this compound.
Caption: Inhibition of N-linked glycan processing by this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in glycobiology and related fields. Its specific inhibition of α-glucosidases I and II provides a means to manipulate the N-linked glycosylation pathway, enabling detailed studies of glycoprotein synthesis, folding, and function. The protocols and data presented here offer a comprehensive guide for the effective application of this compound in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosidase Inhibition to Study Calnexin-assisted Glycoprotein Folding in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Studies with Glycosidase-IN-1
Topic: Labeling "Glycosidase-IN-1" for imaging studies
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is a hypothetical small molecule inhibitor used here for illustrative purposes. The following protocols and data are based on established methodologies for labeling and imaging small molecule inhibitors that target glycosidases.
Introduction
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism.[1][2][3][4] Dysregulation of glycosidase activity is associated with numerous diseases, such as cancer, viral infections, and lysosomal storage disorders.[2][3][4] Small molecule inhibitors of glycosidases are therefore valuable tools for both basic research and therapeutic development.[2][3]
Labeling these inhibitors with imaging agents, such as fluorophores or radionuclides, enables the direct visualization and quantification of their target engagement in vitro and in vivo.[5][][7] This provides powerful insights into the distribution and activity of glycosidases in living systems, facilitating drug development and the discovery of disease biomarkers.[][8] These application notes provide detailed protocols for labeling the hypothetical small molecule "this compound" for use in various imaging studies.
This compound: A Hypothetical Inhibitor
For the purpose of these protocols, "this compound" is presented as a selective, reversible inhibitor of specific glycosidases. Its utility in imaging stems from its high affinity and specificity for its target enzymes.
Quantitative Data
The inhibitory activity of "this compound" against a panel of glycosidases is summarized in the table below. The IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are critical parameters for designing imaging experiments.[9][10] While IC50 values are dependent on experimental conditions, Ki values represent the intrinsic affinity of the inhibitor for the enzyme.[9][10][11]
| Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type |
| α-Glucosidase | 0.5 ± 0.08 | 0.25 ± 0.04 | Competitive |
| β-Glucosidase | 15.2 ± 1.5 | 7.8 ± 0.9 | Competitive |
| α-Mannosidase | > 100 | > 100 | - |
| β-Galactosidase | 85.7 ± 9.2 | 43.1 ± 4.8 | Mixed |
Note: The data presented in this table are hypothetical and for illustrative purposes. Researchers should experimentally determine these values for their specific inhibitor and target enzymes. Examples of IC50 and Ki values for various glycosidase inhibitors can be found in the literature.[12][13]
Experimental Protocols
Fluorescent Labeling of this compound for Cellular Imaging
Fluorescently labeled small molecules are powerful tools for high-resolution imaging of target engagement in live cells.[][7][8] This protocol describes the conjugation of an amine-reactive fluorescent dye to "this compound," assuming it possesses a primary or secondary amine for labeling.
Materials:
-
This compound with an available amine group
-
Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor™ or DyLight™)[14]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[14]
-
Reaction vials and standard laboratory equipment
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO immediately before use.[14]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the this compound stock solution with the fluorescent dye stock solution at a molar ratio between 1:1 and 1:3 (inhibitor:dye). The optimal ratio should be determined empirically.
-
Add amine-free buffer (e.g., PBS, pH 7.4) to achieve a final inhibitor concentration of 1-5 mg/mL. The final DMSO concentration should be less than 10%.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
-
Purification:
-
Separate the labeled this compound from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[14]
-
Collect the fractions containing the labeled inhibitor. The labeled inhibitor will typically elute first.
-
-
Characterization:
-
Determine the concentration of the labeled inhibitor and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorption wavelength and at a wavelength corresponding to the inhibitor.
-
Confirm the purity and integrity of the labeled compound using HPLC and mass spectrometry.
-
-
Live Cell Imaging:
-
Culture cells of interest on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the fluorescently labeled this compound at a suitable concentration (typically in the low micromolar to nanomolar range, depending on the inhibitor's potency).
-
Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 30-60 minutes).
-
Wash the cells with fresh media or PBS to remove unbound probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.[15]
-
Caption: Workflow for fluorescently labeling this compound.
Radiolabeling of this compound for PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[5] Labeling this compound with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), enables whole-body imaging of glycosidase activity.[5][16] This protocol provides a general workflow for radiolabeling, which would need to be adapted based on the specific precursor and radionuclide used.
Materials:
-
Precursor of this compound suitable for radiolabeling (e.g., with a leaving group for nucleophilic substitution).
-
Positron-emitting radionuclide (e.g., [¹¹C]CH₃I or [¹⁸F]F⁻).
-
Automated radiochemistry synthesis module.
-
HPLC for purification and quality control.
-
Reaction solvent (e.g., DMF, DMSO).
-
Solid-phase extraction (SPE) cartridges.
-
Sterile, pyrogen-free saline for injection.
Protocol:
-
Radionuclide Production:
-
Produce the radionuclide (e.g., ¹¹C or ¹⁸F) using a cyclotron.
-
Synthesize the reactive radiolabeling agent (e.g., [¹¹C]CH₃I or K[¹⁸F]F-Kryptofix 2.2.2 complex).
-
-
Radiolabeling Reaction:
-
In a shielded hot cell, dissolve the this compound precursor in a suitable solvent within a reaction vessel.
-
Introduce the radioactive labeling agent into the reaction vessel.
-
Heat the reaction mixture at an optimized temperature and for a specific duration (e.g., 5-15 minutes at 80-120°C). These conditions must be determined empirically.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative HPLC to separate the radiolabeled this compound from unreacted precursor and radioactive byproducts.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent via rotary evaporation or by passing the collected fraction through an SPE cartridge.
-
Elute the final product from the SPE cartridge with a suitable solvent (e.g., ethanol).
-
Formulate the radiolabeled inhibitor in sterile, pyrogen-free saline for injection, with a final ethanol (B145695) concentration typically below 10%.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
-
Conduct tests for sterility, pyrogenicity, and residual solvents before in vivo use.
-
-
In Vivo PET Imaging:
-
Administer the formulated radiolabeled this compound to the subject (e.g., via intravenous injection).
-
Acquire dynamic or static PET scans over a specified time course to visualize the distribution of the tracer and quantify its uptake in tissues of interest.
-
Caption: Workflow for radiolabeling this compound for PET imaging.
Signaling Pathway and Mechanism of Action
Glycosidases are involved in numerous cellular pathways. For instance, in the endoplasmic reticulum, α-glucosidase I and II are critical for the proper folding of glycoproteins.[17] Inhibition of these enzymes can lead to the accumulation of misfolded proteins and induce cellular stress responses. The general mechanism of action for many glycosidase inhibitors involves competitive binding to the enzyme's active site, preventing the hydrolysis of the natural substrate.[18][19]
Caption: Simplified diagram of this compound inhibiting glycoprotein processing.
Conclusion
The ability to label small molecule inhibitors such as the hypothetical "this compound" provides researchers with powerful tools to study the role of glycosidases in health and disease. The protocols outlined above provide a foundation for developing imaging probes for both cellular and in vivo applications. Careful optimization of labeling reactions, purification, and experimental conditions is crucial for successful imaging studies. These methodologies will aid in the advancement of our understanding of glycosidase biology and accelerate the development of novel therapeutics.
References
- 1. What are Glycosidases and Their Uses? - Creative Biolabs [creative-biolabs.com]
- 2. Glycosidase-targeting small molecules for biological and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targets [ecpm2.unistra.fr]
- 5. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. researchgate.net [researchgate.net]
- 13. chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. The mechanism of action of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Glycosidase-IN-1" solubility and stability issues
Welcome to the technical support center for Glycosidase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Quick Reference Data
While specific quantitative data for this compound is not publicly available, the following table provides general guidance for handling iminosugar and piperidine-based inhibitors.
| Parameter | Recommended Solvents & Conditions | General Observations |
| Solubility | DMSO, Ethanol (B145695), Water (to a lesser extent) | Iminosugar compounds often exhibit good solubility in polar organic solvents like DMSO and ethanol. Aqueous solubility can be variable and is often lower. |
| Stability | Store stock solutions at -20°C or -80°C in tightly sealed vials. | Piperidine and iminosugar scaffolds are generally stable.[1][2][3] Avoid multiple freeze-thaw cycles to prevent precipitation and degradation. Protect from light for long-term storage. |
| Working Solutions | Prepare fresh from stock solution for each experiment. | Diluting a DMSO stock solution directly into aqueous buffer can cause precipitation. It is recommended to make intermediate dilutions. |
Troubleshooting Guide
Issue 1: this compound powder is not dissolving.
-
Question: I am having trouble dissolving the lyophilized powder of this compound. What should I do?
-
Answer: Difficulty in dissolving a small molecule inhibitor can be due to several factors. Follow these steps to troubleshoot:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. For DMSO, which is hygroscopic, use a fresh, unopened bottle or a properly stored desiccated stock. Water absorption can reduce the solubility of many organic compounds.[4]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath for 5-10 minutes.[4] This can help increase the solubility. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in dissolution. This can break up small clumps of powder and enhance solvent interaction.
-
Vortexing: After warming or sonication, vortex the solution vigorously for 1-2 minutes.
-
Check Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Issue 2: Precipitate forms when preparing aqueous working solutions.
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to overcome this:
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock to a lower concentration with DMSO. Then, add this intermediate stock dropwise to the aqueous buffer while vortexing.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final assay volume to minimize both toxicity and precipitation.[5][6]
-
Use of Pluronic F-68: For cell-based assays, a very small amount of Pluronic F-68 (a non-ionic surfactant) in the final medium can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01-0.02% is often sufficient.
-
Issue 3: Stored stock solution shows precipitation or has lost activity.
-
Question: I thawed my frozen stock solution of this compound and observed a precipitate. Is the compound degraded?
-
Answer: Precipitation after a freeze-thaw cycle is common and does not necessarily mean the compound has degraded.[4][7]
-
Re-dissolving: Before use, allow the vial to equilibrate to room temperature, and then gently warm it to 37°C and vortex thoroughly to ensure all precipitate has redissolved.
-
Storage Practices: To prevent this, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C in tightly sealed, amber vials to protect from light.
-
Activity Check: If you suspect degradation, you can perform a simple activity assay to compare the performance of the stored solution against a freshly prepared stock.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: While a specific datasheet is unavailable, for iminosugar and piperidine-based inhibitors, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[6] High-purity ethanol can also be an option. For initial testing, small-scale solubility tests in different solvents are advised.
-
-
Q2: How should I store the lyophilized powder of this compound?
-
A2: The lyophilized powder should be stored at -20°C, desiccated, and protected from light. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the powder.
-
-
Q3: What are the best practices for storing stock solutions of this compound?
-
A3: Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C.[4] This minimizes the number of freeze-thaw cycles and reduces the risk of water absorption and precipitation. Use amber or foil-wrapped vials to protect the compound from light.
-
-
Q4: Is this compound stable in aqueous solutions?
-
A4: The stability of many small molecule inhibitors in aqueous solutions can be limited. It is strongly recommended to prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Do not store the compound in aqueous buffers for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-warming: Allow the vial of this compound powder to come to room temperature before opening.
-
Weighing: Accurately weigh out the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use a sonicator or gentle warming (37°C) to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Buffer
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock into 198 µL of DMSO.
-
Final Dilution: Add 1 µL of the 100 µM intermediate stock to 99 µL of your pre-warmed (37°C) aqueous assay buffer. Mix immediately by gentle vortexing. This will result in a final DMSO concentration of 0.1%.
Visualized Workflows and Signaling Pathways
Caption: A step-by-step workflow for dissolving this compound powder.
Caption: A logical guide for troubleshooting inhibitor precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Iminosugar Compounds Produced by Lactobacillus paragasseri MJM60645 and Their Anti-Biofilm Activity against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Glycosidase-IN-1 Concentration
Welcome to the technical support center for Glycosidase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this novel glycosidase inhibitor in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a glycosidase inhibitor synthesized from D-mannose.[1][2] It is known to have hypoglycemic activity and can be used to synthesize some immunosuppressive agents and β-glucosidase inhibitors.[1][2] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.[3] Inhibitors like this compound typically work by binding to the active site of the enzyme, preventing it from breaking down its substrate.[4] The exact mechanism, whether competitive, non-competitive, or uncompetitive, would need to be determined experimentally.
Q2: I've just received this compound. How should I prepare a stock solution?
A2: The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[5] From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts.[5][6]
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include inconsistent results with other inhibitors for the same target, a discrepancy with genetic validation (like siRNA or CRISPR knockout), or needing a significantly higher concentration for an effect in your cellular assay compared to its biochemical potency (IC50).[7]
Q4: My inhibitor's effect seems to diminish over a long-term cell culture experiment. What could be the cause?
A4: This could be due to the instability or metabolism of the inhibitor in the culture medium.[6] To address this, you can try replenishing the inhibitor at regular intervals by performing partial or full media changes containing the fresh inhibitor.[6] It is also advisable to assess the stability of this compound in your specific culture medium over time.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Compound degradation. | Prepare fresh stock solutions. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping containers in foil.[8] |
| Compound precipitation out of solution. | Visually inspect your working solutions for any cloudiness or precipitate.[6] Consider performing a solubility test at different concentrations in your final assay buffer. | |
| High background signal or non-specific inhibition. | Compound aggregation at high concentrations. | Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.[6] |
| Vehicle control (e.g., DMSO) is showing a biological effect. | The final concentration of the solvent is too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[6] All experimental wells, including the untreated control, must contain the same final concentration of the vehicle.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol will help you determine the half-maximal inhibitory concentration (IC50) of this compound in your specific assay.
Materials:
-
This compound
-
Purified glycosidase enzyme or cell line of interest
-
Appropriate substrate for the glycosidase
-
Assay buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a this compound dilution series: From your high-concentration stock solution (e.g., in DMSO), prepare a serial dilution of this compound in assay buffer. A common range to start with is 0.01 nM to 100 µM.[9]
-
Enzyme/Cell Plating:
-
Biochemical Assay: Add the purified glycosidase enzyme to the wells of a 96-well plate.
-
Cell-Based Assay: Plate your cells of interest in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]
-
-
Inhibitor Treatment: Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (buffer with the same concentration of DMSO but no inhibitor) and a no-enzyme/no-cell control.
-
Incubation: Incubate the plate for a predetermined amount of time. This will depend on your specific enzyme or cell line.
-
Initiate Reaction (Biochemical Assay): Add the enzyme's substrate to each well to start the reaction.
-
Readout: Measure the output of the reaction (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.[9][10] For cell-based assays, this may involve a cell viability reagent.[9]
-
Data Analysis: Plot the measured activity (or cell viability) against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition.
Protocol 2: Assessing Cell Viability to Determine Cytotoxicity
It is crucial to ensure that the observed inhibitory effect is not due to general cytotoxicity.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)[9][11]
-
Microplate reader
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same serial dilution of this compound as used in your primary assay.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).[9]
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.[9]
-
Readout: Measure the signal (luminescence, absorbance, or fluorescence) with a microplate reader.
-
Data Analysis: Plot cell viability against the inhibitor concentration. The resulting curve will help you determine the concentration at which this compound becomes toxic to the cells.
Data Presentation
Use the following table to record and compare your experimental results for determining the optimal concentration of this compound.
| Parameter | Biochemical Assay | Cell-Based Assay | Cytotoxicity Assay (CC50) | Notes |
| IC50 | e.g., 50 nM | e.g., 500 nM | The concentration at which 50% of the enzyme's activity is inhibited. | |
| EC50 | e.g., 200 nM | The concentration that gives half-maximal response in a cellular context. | ||
| CC50 | e.g., >10 µM | The concentration that reduces cell viability by 50%. | ||
| Therapeutic Index (TI) | CC50 / EC50 | A higher TI indicates a more favorable safety profile. |
Visualizations
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Hypothetical role of this compound in a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Glycosidase-IN-1" off-target effects and cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Glycosidase-IN-1. The focus is on addressing potential off-target effects and cytotoxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. As a glycosidase inhibitor, it is crucial to experimentally determine its selectivity against a panel of other glycosidases and structurally related enzymes. For example, α-Glucosidase-IN-11 has been shown to also inhibit α-fucosidase and α-mannosidase, though with higher IC50 values than for its primary target.[1] Researchers should consider performing selectivity profiling against a panel of relevant enzymes to assess the specificity of this compound.
Q2: What is the expected cytotoxicity of this compound?
A2: The cytotoxicity of this compound has not been extensively reported. While some glycosidase inhibitors exhibit low cytotoxicity, it is essential to determine the cytotoxic profile in the specific cell lines being used in your experiments.[2] Cytotoxicity can be cell-type dependent and influenced by experimental conditions such as compound concentration and incubation time. We recommend performing a dose-response cytotoxicity assay, such as an MTT or LDH assay, to determine the 50% cytotoxic concentration (CC50).
Q3: How can I determine if my experimental observations are due to off-target effects of this compound?
A3: Unexplained or unexpected phenotypic changes in your cellular assays could be indicative of off-target effects. To investigate this, consider the following:
-
Selectivity Profiling: Test the activity of this compound against a panel of related enzymes (e.g., other glycosidases, glycosyltransferases).
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the same target that have a different chemical scaffold.
-
Rescue Experiments: If the off-target is hypothesized, attempt to rescue the phenotype by overexpressing the off-target protein or supplementing with the product of the off-target enzyme's activity.
-
Molecular Docking: In silico molecular docking studies can help predict potential off-target interactions.[3][4]
Q4: What are common controls to use in my experiments to account for potential off-target effects and cytotoxicity?
A4: To ensure the validity of your results, we recommend including the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control for Cytotoxicity: A known cytotoxic compound to ensure the assay is working correctly.
-
Positive Control for Target Inhibition: A known inhibitor of the target glycosidase to benchmark the effects of this compound.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in cell-based assays.
-
Possible Cause: Compound precipitation or insolubility at the tested concentrations.
-
Troubleshooting Steps:
-
Visually inspect the compound in solution for any precipitation.
-
Determine the solubility of this compound in your cell culture medium.
-
If solubility is an issue, consider using a lower concentration range or a different solvent system (ensure the solvent itself is not toxic to the cells at the final concentration).
-
-
Possible Cause: Cytotoxicity of the compound.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 value of this compound in your cell line.
-
Ensure that the concentrations used in your functional assays are well below the CC50 value.
-
Issue 2: Observed phenotype is not consistent with known effects of target glycosidase inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Refer to the FAQ "How can I determine if my experimental observations are due to off-target effects of this compound?" for a comprehensive strategy.
-
Perform a literature search for the off-target profiles of structurally similar compounds.
-
Consider using a commercially available off-target screening service to test this compound against a broad panel of kinases, GPCRs, and other enzyme classes.
-
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the CC50 value.[2]
Protocol 2: Off-Target Enzyme Inhibition Assay (General)
This protocol describes a general method for assessing the inhibitory activity of this compound against a potential off-target enzyme using a spectrophotometric assay.
-
Reagent Preparation: Prepare the assay buffer, substrate solution, and a solution of the purified off-target enzyme.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the off-target enzyme, and varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Measure the change in absorbance over time using a microplate reader at a wavelength appropriate for the product being formed.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| e.g., HeLa | 24 | |
| 48 | ||
| 72 | ||
| e.g., HepG2 | 24 | |
| 48 | ||
| 72 |
Table 2: Selectivity Profile of this compound
| Target Enzyme | IC50 (µM) |
| Primary Target Glycosidase | |
| Off-Target Glycosidase A | |
| Off-Target Glycosidase B | |
| Off-Target Enzyme C |
Visualizations
Caption: Workflow for assessing cytotoxicity and off-target effects.
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Press Release: Targeting a-glucosidase for Potential Diabetes Treatment — Journal of Young Investigators [jyi.org]
- 4. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
Technical Support Center: Glycosidase-IN-1 Enzymatic Assays
Welcome to the technical support center for Glycosidase-IN-1 enzymatic assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for glycosidases?
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.[1] The reaction mechanism can proceed with either retention or inversion of the anomeric configuration. Retaining glycosidases operate through a two-step mechanism involving a covalent glycosyl-enzyme intermediate, while inverting glycosidases utilize a single-step mechanism.[1][2] Both mechanisms typically involve two key carboxylic acid residues at the active site that act as a general acid and a nucleophile/base.[2][3]
Q2: What is the likely mechanism of inhibition for "this compound"?
While specific details for "this compound" are proprietary, many small molecule glycosidase inhibitors are designed to mimic the transition state of the substrate. These inhibitors often act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding. Some inhibitors may be reversible, while others can form covalent bonds, leading to irreversible inhibition.
Q3: How should I store and handle this compound and the glycosidase enzyme?
-
This compound: Typically, small molecule inhibitors are stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Glycosidase Enzyme: Enzymes are sensitive to temperature and should always be kept on ice when not in use. For long-term storage, follow the manufacturer's datasheet, which usually recommends storing at -20°C or -80°C, often in a glycerol-containing buffer to prevent freezing-induced denaturation. Improper storage can lead to a loss of activity.
Q4: What types of substrates are commonly used in glycosidase assays?
Commonly used substrates are chromogenic or fluorogenic, which allows for easy detection of enzyme activity.
-
Chromogenic: p-Nitrophenyl (pNP) glycosides (e.g., p-nitrophenyl-β-D-glucopyranoside) are widely used. Hydrolysis by the glycosidase releases p-nitrophenol, which is yellow and can be measured colorimetrically (e.g., at 405-410 nm) after stopping the reaction with a basic solution like sodium carbonate.
-
Fluorogenic: Methylumbelliferyl (MU) glycosides produce a fluorescent product upon hydrolysis, offering higher sensitivity than chromogenic substrates.
Enzymatic Assay Protocol: Glycosidase Inhibition
This protocol describes a general method for determining the inhibitory activity of this compound on a target glycosidase using a chromogenic substrate in a 96-well plate format.
Materials:
-
Glycosidase Enzyme
-
This compound
-
Substrate (e.g., p-Nitrophenyl-β-D-glucopyranoside)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8)
-
Stop Solution (e.g., 2 M Sodium Carbonate)
-
96-well clear, flat-bottom plate
-
Microplate reader
Experimental Workflow Diagram
References
Technical Support Center: Improving Glycosidase-IN-1 Delivery to Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Glycosidase-IN-1 to its target cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a glycosidase inhibitor synthesized from D-mannose.[1][2] As a likely iminosugar, it is believed to act as a competitive inhibitor of glycosidases, enzymes that are crucial for the hydrolysis of glycosidic bonds in carbohydrates.[3][4] By mimicking the transition state of the natural substrate, this compound binds to the active site of these enzymes, thereby blocking their function.[4] This inhibition can impact a variety of cellular processes, including glycoprotein (B1211001) folding and trafficking, which are critical for the life cycle of some viruses and the pathophysiology of certain diseases.
Q2: I am having trouble dissolving this compound in my aqueous experimental buffer. What should I do?
Poor aqueous solubility is a common challenge with small molecule inhibitors. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF). From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.
Q3: My cells are showing signs of toxicity after treatment with this compound. What are the possible causes and how can I mitigate this?
Cellular toxicity can arise from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the effective range can lead to off-target effects and cell death.
-
Solvent Toxicity: The organic solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations.
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes.
To mitigate toxicity, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Always include a vehicle control (medium with the same final concentration of the solvent) to assess the impact of the solvent alone.
Q4: How can I confirm that this compound is reaching its intracellular target?
Confirming target engagement within the cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein, you can determine if the inhibitor has bound to its target.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Prepare a fresh, high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Visually inspect for precipitation after dilution into aqueous media. Consider using formulation strategies like co-solvents or solubilizing excipients. |
| Compound Instability | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Protect from light and store at the recommended temperature. Perform a stability assay to assess degradation in your experimental medium. |
| Insufficient Cellular Uptake | Optimize inhibitor concentration and incubation time. Consider using delivery vehicles like nanoparticles to enhance cellular penetration. |
| Target Not Expressed/Low Abundance | Confirm the expression of the target glycosidase in your cell line using techniques like western blotting or qPCR. |
| Incorrect Assay Conditions | Ensure the pH and buffer composition of your assay are optimal for both the enzyme and the inhibitor. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response curve to identify the lowest effective concentration. Using concentrations significantly above the IC50 can lead to non-specific binding. |
| Non-Specific Binding | Include appropriate negative controls in your experiment. Consider using a structurally related but inactive compound as a negative control. |
| Solvent Effects | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. Always include a vehicle-only control. |
Quantitative Data Summary
Table 1: Solubility of a Hypothetical Iminosugar Glycosidase Inhibitor in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | 10 - 20 |
| Methanol | 5 - 10 |
Note: This data is representative and should be empirically determined for this compound.
Table 2: Representative IC50 Values for a-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | IC50 (µM) |
| Acarbose | Saccharomyces cerevisiae | 193.37 |
| Quercetin | Saccharomyces cerevisiae | 20 |
| Compound [I] (cycloalkyl[b]thiophenylnicotinamide derivative) | Not specified | 9.9 |
Experimental Protocols
1. Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted for determining the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
0.1 M Potassium phosphate (B84403) buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.5 U/mL solution of α-glucosidase and a 5 mM solution of pNPG in phosphate buffer.
-
Add 10 µL of this compound at various concentrations to the wells of a 96-well plate. For the control, add 10 µL of buffer.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
2. Protocol: Determination of Intracellular Concentration of this compound
This protocol provides a general workflow for measuring the intracellular concentration of a small molecule inhibitor using HPLC-MS.
-
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with an internal standard
-
HPLC-MS system
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a known volume of acetonitrile containing an internal standard.
-
Harvest the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound.
-
Determine the cell number and calculate the average cell volume to express the intracellular concentration (e.g., in µM).
-
Visualizations
Caption: Inhibition of glycoprotein processing by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical steps for this compound delivery to target cells.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. portlandpress.com [portlandpress.com]
- 4. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
"Glycosidase-IN-1" degradation and metabolism in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro evaluation of Glycosidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in an organic solvent such as DMSO.[1] Before use, it is advisable to centrifuge the vial to ensure any precipitate is pelleted.[1] For optimal stability, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower; use on the day of preparation is ideal, but storage for up to one month is generally acceptable.[2] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[2][3]
Q2: I observed precipitation of this compound when diluting my DMSO stock into aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[4] Consider the following troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
-
Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility.[4] Always include a vehicle control with the equivalent DMSO concentration in your experiments.[4][5]
-
Adjust buffer pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may improve solubility.[4]
Q3: How can I determine the stability of this compound in my cell culture media?
A3: Assessing stability in your specific cell culture media is crucial for accurate interpretation of results.[2] A general approach involves incubating this compound in the media at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like LC-MS.[2] A decrease in the parent compound's concentration over time indicates instability.[3]
Q4: What are the primary metabolic pathways for small molecule inhibitors like this compound in vitro?
A4: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).[6] In vitro systems like human liver microsomes (HLM) or hepatocytes are used to study these pathways.[5][7] Microsomes are enriched in CYP and UGT enzymes, making them suitable for assessing both Phase I and Phase II metabolism.[6][8] Hepatocytes provide a more complete system, including transporters and a broader range of metabolic enzymes.[7]
Troubleshooting Guides
Issue 1: High variability in metabolic stability assay results.
-
Potential Cause: Inconsistent experimental setup.
-
Troubleshooting Steps:
-
Ensure uniform protein concentrations (e.g., liver microsomes) across all wells.
-
Verify the accuracy and consistency of pipetting, especially for the compound and internal standard.
-
Maintain a consistent temperature (37°C) throughout the incubation period.[9]
-
Ensure reactions are effectively stopped at each time point, for instance, by adding a cold organic solvent like acetonitrile.[9]
-
Issue 2: this compound appears to be rapidly disappearing, but no metabolites are detected.
-
Potential Cause: Non-specific binding to assay plates or tips, or rapid cellular uptake if using hepatocytes.[2]
-
Troubleshooting Steps:
Issue 3: Unexpectedly low inhibitory activity of this compound in a cell-based assay.
-
Potential Cause: Degradation of the compound in the assay medium over the course of the experiment.[3]
-
Troubleshooting Steps:
-
Perform a time-course experiment to measure the concentration of this compound in the medium at different time points.[3]
-
If degradation is confirmed, consider adding the compound at multiple time points during the assay or using a more stable analog if available.
-
Test for stability in a simpler buffer system (e.g., PBS) to determine inherent aqueous stability.[2]
-
Quantitative Data Summary
The following tables present hypothetical data for the in vitro metabolism of this compound.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Conditions | |
| Microsome Concentration | 0.5 mg/mL |
| This compound Conc. | 1 µM |
| Temperature | 37°C |
| Results | |
| Half-Life (t½, min) | 25.8 |
| Intrinsic Clearance (CLint, µL/min/mg) | 26.9 |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 12.5 | Moderate |
| CYP2C19 | > 50 | Low |
| CYP2D6 | 35.2 | Low |
| CYP3A4 | 8.9 | Moderate |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a general procedure to determine the metabolic stability of this compound.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a NADPH-regenerating system solution.[9]
-
-
Incubation:
-
Pre-warm human liver microsomes (final concentration 0.5 mg/mL) and the this compound working solution (final concentration 1 µM) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction.[9]
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[5]
-
Protocol 2: CYP450 Inhibition Assay
This protocol describes a method to assess the potential of this compound to inhibit major CYP isoforms.
-
Materials:
-
Human liver microsomes.
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).
-
NADPH-regenerating system.
-
This compound at various concentrations.
-
-
Incubation:
-
Pre-incubate human liver microsomes, the CYP-specific probe substrate, and this compound (or vehicle control) at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction with a suitable solvent.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each concentration of this compound.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Troubleshooting logic for high assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 7. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 8. dls.com [dls.com]
- 9. mecour.com [mecour.com]
- 10. certara.com [certara.com]
Technical Support Center: Overcoming Resistance to Glycosidase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to Glycosidase-IN-1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum.[1][2] This enzyme catalyzes the removal of the terminal glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins.[1][3] By inhibiting this initial trimming step, this compound disrupts the proper folding and maturation of a subset of glycoproteins, which can be critical for cancer cell survival and proliferation.[2]
Q2: Why are some cell lines intrinsically resistant to this compound?
A2: Intrinsic resistance to this compound can arise from several factors:
-
Metabolic Plasticity: Cancer cells may possess inherent metabolic flexibility that allows them to bypass the effects of glycosylation inhibition.
-
Redundant Pathways: Some cell lines may have alternative protein quality control mechanisms that are less dependent on the canonical N-linked glycosylation pathway.
-
Low Target Expression: The expression level of α-glucosidase I may be naturally lower in certain cell lines, reducing the inhibitor's efficacy.
Q3: How does acquired resistance to this compound develop?
A3: Acquired resistance typically develops after prolonged exposure to the inhibitor and can be attributed to:
-
Target Mutation: Mutations in the gene encoding α-glucosidase I can alter the drug-binding site, reducing the inhibitor's affinity.
-
Upregulation of Bypass Pathways: Cells may adapt by upregulating alternative glycosylation pathways or chaperone proteins to ensure proper protein folding.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Metabolic Reprogramming: Similar to intrinsic resistance, cells can adapt their metabolism to become less reliant on the glycoproteins affected by the inhibitor.
Q4: What are some potential synergistic drug combinations with this compound?
A4: Combining this compound with other agents can be a promising strategy to overcome resistance. Potential combinations include:
-
Chemotherapeutic Agents: Conventional chemotherapies that induce cellular stress may be more effective when protein quality control is disrupted by this compound.
-
Proteasome Inhibitors: Since improperly folded glycoproteins are targeted for degradation by the proteasome, combining this compound with a proteasome inhibitor can lead to the accumulation of toxic unfolded proteins.
-
Inhibitors of Other Metabolic Pathways: Dual targeting of glycosylation and other key metabolic pathways, such as glycolysis or glutaminolysis, could be a potent therapeutic strategy.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line over time.
This is a common indication of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Workflow
Caption: Workflow for troubleshooting acquired resistance.
Problem 2: High variability in experimental results with this compound.
High variability can obscure the true effect of the inhibitor. Consider the following factors:
| Potential Cause | Recommended Solution |
| Inhibitor Stability | Prepare fresh stock solutions of this compound regularly and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Maintain consistent cell densities, passage numbers, and media formulations for all experiments. Ensure cells are healthy and free from contamination. |
| Assay Conditions | Optimize inhibitor incubation time and concentration. Ensure uniform mixing of the inhibitor in the culture medium. Use appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Culture: Culture the parental (sensitive) cell line in standard growth medium.
-
Dose Escalation: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Viability: Continuously monitor cell viability. When the cells resume a normal growth rate, increase the concentration of this compound by a factor of 1.5-2.
-
Repeat: Repeat the dose escalation and monitoring steps until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Characterize the resulting resistant cell line and compare its phenotype to the parental line.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Add 100 µL of this compound solution at various final concentrations (e.g., ranging from 0.01 to 100 µM). Include untreated wells as a negative control.
-
Incubation: Incubate the cells with the inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Data Presentation
Table 1: Comparison of IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Sub-line 1 | 12.8 | 25.6 |
| Resistant Sub-line 2 | 25.2 | 50.4 |
Table 2: Relative Expression of Key Proteins in Sensitive vs. Resistant Cells
| Protein | Cellular Function | Relative Expression in Resistant Cells (Fold Change vs. Sensitive) |
| α-glucosidase I | Drug Target | 0.9 (no significant change) |
| P-glycoprotein (P-gp) | Drug Efflux Pump | 8.2 |
| GRP78/BiP | ER Chaperone | 4.5 |
Signaling Pathways
Hypothetical Signaling Pathway Affected by this compound
Caption: Inhibition of α-glucosidase I by this compound.
References
- 1. Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase I is required for cellulose biosynthesis and morphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
"Glycosidase-IN-1" interference with analytical methods
Welcome to the technical support center for Glycosidase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to target glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1][2] Its primary mechanism of action is competitive or reversible inhibition, where it binds to the active site of the glycosidase, preventing the substrate from binding and being processed.[3] This inhibition leads to a decrease in the production of the enzyme's product.
Q2: Which analytical methods are commonly used to measure glycosidase activity?
The most common methods for measuring glycosidase activity are colorimetric and fluorometric assays.[4][5]
-
Colorimetric Assays: These assays often use substrates like p-nitrophenyl (pNP) glycosides. When the glycosidase cleaves the substrate, it releases p-nitrophenol, which is a yellow chromophore that can be quantified by measuring its absorbance at around 405-410 nm.
-
Fluorometric Assays: These assays typically employ substrates such as 4-methylumbelliferyl (4-MU) glycosides. Enzymatic cleavage releases 4-methylumbelliferone, a fluorescent product that can be detected with high sensitivity.
-
LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry can also be used to measure the products of glycosidase reactions, offering high specificity and sensitivity.
Q3: Can this compound interfere with common assay components?
Yes, small molecule inhibitors like this compound can potentially interfere with assay components, leading to inaccurate results. This interference can manifest in several ways:
-
Optical Interference: The inhibitor itself might absorb light or fluoresce at the same wavelengths used to detect the product of the enzymatic reaction.
-
Chemical Reactivity: The inhibitor could react with the substrate or the detection reagents, leading to a false positive or negative signal.
-
Off-Target Effects: The inhibitor may interact with other proteins or enzymes in a complex biological sample, leading to unintended consequences.
Q4: What are the typical signs of assay interference by this compound?
Common indicators of interference include:
-
High background signal in no-enzyme control wells.
-
Non-linear reaction kinetics.
-
Inconsistent results between different assay formats (e.g., colorimetric vs. fluorometric).
-
A discrepancy between the biochemical assay results and cell-based assay outcomes.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
If you observe a high signal in your negative control wells (containing assay buffer, substrate, and this compound, but no enzyme), it may be due to direct interference from the inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Absorbance/Fluorescence | 1. Prepare a control plate with only the assay buffer and varying concentrations of this compound. 2. Measure the absorbance or fluorescence at the detection wavelength. | This will determine if the inhibitor itself contributes to the signal. If so, this background signal must be subtracted from all experimental wells. |
| Inhibitor-Substrate Interaction | 1. Incubate this compound with the substrate in the assay buffer (without the enzyme). 2. Measure the signal over time. | If the signal increases, it suggests a direct reaction between the inhibitor and the substrate, leading to the release of the reporter molecule. Consider using an alternative substrate or assay method. |
| Contaminated Reagents | 1. Prepare fresh assay buffer and substrate solutions. 2. Test each component individually for background signal. | This will help identify and eliminate any contaminated reagents that may be contributing to the high background. |
Issue 2: Inconsistent or Non-Reproducible Inhibition Data
Variability in the measured IC50 values or the extent of inhibition can be frustrating. The following steps can help identify the source of this inconsistency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Inhibitor Storage/Handling | 1. Verify the recommended storage conditions for this compound. 2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. | Consistent inhibitor potency and reproducible results. |
| Incorrect Pipetting or Dilution | 1. Calibrate pipettes regularly. 2. Prepare a serial dilution series carefully, ensuring thorough mixing at each step. | Accurate and consistent inhibitor concentrations across the assay plate. |
| Assay Conditions Not Optimized | 1. Perform the assay at a consistent temperature and pH. 2. Ensure the substrate concentration is appropriate (typically at or below the Km value for competitive inhibitors). | Stable enzyme activity and consistent inhibition measurements. |
| Time-Dependent Inhibition | 1. Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. 2. Measure the reaction rate at each pre-incubation time point. | If the inhibition increases with pre-incubation time, it suggests a slow-binding or irreversible inhibitor. The experimental protocol may need to be adjusted to account for this. |
Experimental Protocols
Protocol 1: Screening for Optical Interference of this compound
This protocol is designed to determine if this compound interferes with the optical properties of a standard colorimetric or fluorometric assay.
Materials:
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
This compound stock solution
-
p-nitrophenyl-glycoside or 4-methylumbelliferyl-glycoside substrate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 50 µL of each inhibitor dilution to the wells of the microplate. Include wells with assay buffer only as a blank.
-
Add 50 µL of the substrate solution to each well.
-
Incubate the plate at the standard assay temperature for the typical duration of the enzyme reaction.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Subtract the blank reading from all wells.
-
Plot the signal against the concentration of this compound.
Data Interpretation:
A significant increase in signal with increasing inhibitor concentration indicates optical interference. This background signal should be subtracted from the data in subsequent enzyme inhibition assays.
Protocol 2: Determining the Mode of Inhibition
This experiment helps to elucidate whether this compound is a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
-
Glycosidase enzyme
-
This compound
-
Substrate (e.g., pNP-glycoside)
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis and use different fixed concentrations of this compound for each row.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial reaction velocity (rate of product formation) for each condition.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
Data Interpretation:
-
Competitive Inhibition: Vmax remains the same, but Km increases.
-
Non-competitive Inhibition: Vmax decreases, but Km remains the same.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
Visualizing Experimental Workflows and Relationships
Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.
Caption: A logical flow diagram for troubleshooting inconsistent results with this compound.
References
- 1. What are Glycosidases and Their Uses? - Creative Biolabs [creative-biolabs.com]
- 2. The mechanism of action of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in "Glycosidase-IN-1" experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results when working with glycosidase inhibitors like Glycosidase-IN-1.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Question: Why am I seeing inconsistent IC50 values for this compound in my enzyme inhibition assays?
Answer: Inconsistent IC50 values for a glycosidase inhibitor can arise from several factors. Here are some key areas to investigate:
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is highly dependent on the substrate concentration relative to its Michaelis-Menten constant (Km).[1][2] If the substrate concentration fluctuates between experiments, it will lead to shifts in the apparent potency of the inhibitor. It is recommended to use a substrate concentration at or below the Km for determining the activity of competitive inhibitors.[1]
-
Enzyme Activity and Stability: The activity of the glycosidase can vary between batches or with storage time.[3][4][5] Ensure that the enzyme is stored correctly and that its activity is consistent across experiments. Instability of any of the assay components during the experiment can lead to a decreasing reaction rate.[3]
-
Incubation Time: The duration of the incubation steps, both pre-incubation of the enzyme with the inhibitor and the reaction time with the substrate, should be precisely controlled.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity and inhibitor binding.[6] Ensure these are consistent across all assays.
-
Product Inhibition: The accumulation of reaction products can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.[3] It is crucial to measure initial reaction rates where the product concentration is low.[7]
Question: My this compound solution appears to be unstable or precipitating. How can I address this?
Answer: Solubility and stability issues are common challenges when working with small molecule inhibitors.
-
Solvent and Storage: Ensure that this compound is dissolved in a suitable solvent at the recommended concentration. Some organic solvents, like DMSO, can affect enzyme stability at higher concentrations.[8][9] It is advisable to prepare fresh solutions for each experiment or to store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentrations: High concentrations of the inhibitor in aqueous buffers can lead to precipitation. It is important to determine the solubility limit of this compound in your assay buffer.
-
Non-specific Aggregation: Some inhibitors can form aggregates at higher concentrations, which can lead to non-specific inhibition of the enzyme.[7] This can be assessed by varying the enzyme concentration; the IC50 of an aggregator will often be sensitive to changes in enzyme concentration.
Question: I am observing high background noise or a weak signal in my colorimetric/fluorometric assay. What could be the cause?
Answer: High background or a weak signal can obscure the true inhibitory effect of your compound.
-
Assay Interference: The inhibitor itself might interfere with the assay readout.[7] This can be tested by running a control experiment without the enzyme to see if the inhibitor affects the substrate or the detection of the product.
-
Substrate Quality: The purity and stability of the substrate are critical. Degradation of the substrate can lead to a high background signal.
-
Enzyme Concentration: The concentration of the enzyme should be optimized to produce a robust signal within the linear range of the assay.[10][11][12]
-
Reaction Termination: For endpoint assays, ensure that the reaction is completely stopped at the designated time point. In some colorimetric assays using p-nitrophenyl-based substrates, the pH of the stop solution is critical for color development.[13]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for glycosidase inhibitors?
A1: Glycosidase inhibitors interfere with the enzymatic activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[14] They often act as competitive or non-competitive inhibitors by binding to the active site of the enzyme.[15] This can lead to the accumulation of unprocessed glycans, affecting processes like protein folding and quality control in the endoplasmic reticulum.[15]
Q2: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) for this compound?
A2: To determine the inhibition mechanism, you can perform kinetic studies by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.[16] By plotting the data using methods like the Lineweaver-Burk plot, you can visualize how the inhibitor affects the enzyme's Km and Vmax, which is characteristic of the inhibition type.[16]
Q3: What are the critical parameters to optimize for an in vitro glycosidase inhibition assay?
A3: Key parameters to optimize include enzyme concentration, substrate concentration, incubation time, temperature, and buffer pH.[10][11][12] A fractional factorial design can be employed to efficiently screen for the most significant parameters affecting the assay response.[10][11][12]
Q4: Can the source of the glycosidase enzyme affect experimental results?
A4: Yes, the source of the enzyme can be a significant source of variability.[4][5] Enzymes from different species, or even different recombinant expression systems, can have different kinetic properties and sensitivities to inhibitors.[4][5] It is important to be consistent with the enzyme source throughout a study.
Quantitative Data Summary
The following tables provide examples of quantitative data that should be determined for a glycosidase inhibitor.
Table 1: Potency of a Generic Glycosidase Inhibitor against Target Glycosidase
| Parameter | Value |
| IC50 | 50 nM |
| Ki | 25 nM |
| Mechanism of Inhibition | Competitive |
Table 2: Selectivity Profile of a Generic Glycosidase Inhibitor
| Enzyme | IC50 (nM) |
| Target Glycosidase | 50 |
| Related Glycosidase A | > 10,000 |
| Related Glycosidase B | 5,000 |
| Unrelated Enzyme | > 50,000 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare the glycosidase enzyme solution in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction kinetically using a plate reader at the appropriate wavelength for the substrate used, or stop the reaction after a fixed time with a stop solution for an endpoint reading.
-
Include appropriate controls (no inhibitor, no enzyme).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of a glycosidase inhibitor.
Caption: Inhibition of N-linked glycosylation pathway by a Glucosidase I inhibitor.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 15. scbt.com [scbt.com]
- 16. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
"Glycosidase-IN-1" long-term storage and handling
Welcome to the technical support center for Glycosidase-IN-1. This resource provides detailed guidance on the long-term storage, handling, and use of this compound to ensure optimal performance and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound as a solid?
For long-term stability, this compound in its solid form should be stored at -20°C. When stored properly, the compound is stable for at least two years. For shorter periods, storage at 4°C is acceptable.
Q2: How should I store the reconstituted stock solution of this compound?
Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q3: What is the appropriate solvent for reconstituting this compound?
This compound is soluble in DMSO. For most in vitro experiments, a stock solution can be prepared by dissolving the compound in DMSO.
Q4: Can I store the reconstituted this compound solution at 4°C?
It is not recommended to store reconstituted solutions of this compound at 4°C for more than a day, as this may lead to degradation of the compound and loss of activity.
Q5: The product was shipped at room temperature. Is it still viable?
Yes, this compound is stable for short periods at room temperature during shipping.[2][3] Upon receipt, it is crucial to store it at the recommended temperature of -20°C for long-term stability.
Storage and Handling Data
The following table summarizes the recommended storage and handling conditions for this compound.
| Condition | Solid Form | Reconstituted Solution |
| Long-Term Storage | -20°C (up to 2 years) | -80°C (up to 6 months) |
| Short-Term Storage | 4°C (weeks to months) | -20°C (up to 1 month) |
| Shipping | Room Temperature[2][3] | N/A |
| Recommended Solvent | N/A | DMSO |
Troubleshooting Guide
Issue 1: Precipitate observed in the reconstituted stock solution after thawing.
-
Cause: The solubility of the compound may have been exceeded, or the solvent may not be pure.
-
Solution: Gently warm the solution to 37°C for 10-15 minutes and vortex to redissolve the precipitate. If the issue persists, try preparing a fresh stock solution at a lower concentration. Ensure the DMSO used is of high purity and anhydrous.
Issue 2: Loss of inhibitory activity in the experiment.
-
Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots. Verify the stability of the reconstituted solution if it has been stored for an extended period.
Issue 3: Inconsistent results between experiments.
-
Cause: Inconsistent pipetting, variations in incubation times, or differences in cell passage numbers can contribute to variability.
-
Solution: Ensure all experimental parameters are kept consistent. Use calibrated pipettes and follow the experimental protocol precisely. If working with cell-based assays, use cells within a consistent passage number range.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against α-glucosidase.
Materials:
-
This compound
-
α-Glucosidase from baker's yeast
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Serially dilute the this compound stock solution with sodium phosphate buffer to obtain a range of desired concentrations.
-
Enzyme and substrate preparation: Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) and pNPG (e.g., 5 mM) in sodium phosphate buffer.
-
Assay: a. In a 96-well plate, add 50 µL of the this compound working solution to each well. b. Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes. c. Initiate the reaction by adding 50 µL of the pNPG solution to each well. d. Incubate the plate at 37°C for 20 minutes. e. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value.
Visualizations
Caption: General workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound.
References
Validation & Comparative
A Comparative Guide to Glycosidase-IN-1 and Other Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycosidase-IN-1 with other prominent glycosidase inhibitors. The information presented is collated from publicly available experimental data to aid in research and drug development decisions.
Introduction to Glycosidase Inhibitors
Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic applications in various diseases, including diabetes, viral infections, and neurodegenerative disorders. This guide focuses on the comparison of this compound, a potent α-glucosidase inhibitor, with established α-glucosidase inhibitors used in the management of type 2 diabetes (acarbose, miglitol, and voglibose), and provides a brief overview of O-GlcNAcase inhibitors, a class of glycosidase inhibitors with potential in neurodegenerative diseases.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of enzyme inhibitors. The table below summarizes the available IC50 values for this compound and other selected glycosidase inhibitors against their respective target enzymes. It is important to note that IC50 values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and assay method. The data presented here are for comparative purposes and have been compiled from various sources. For the most accurate comparison, it is recommended to evaluate these compounds side-by-side under identical experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value |
| α-Glycosidase-IN-1 | α-Glucosidase (from Saccharomyces cerevisiae) | 44.72 nM |
| Acarbose | α-Glucosidase (from Saccharomyces cerevisiae) | ~0.77 mM - 9.11 mM[1] |
| Miglitol | α-Glucosidase (from Saccharomyces cerevisiae) | ~0.4 mM |
| Voglibose (B1684032) | α-Glucosidase (from Saccharomyces cerevisiae) | ~0.1 µM - 5.6 µM[2] |
| Thiamet G | O-GlcNAcase (human) | ~21 nM (Ki)[3][4][5][6][7] |
Note: The IC50 values for acarbose, miglitol, and voglibose can vary significantly across different studies due to variations in experimental protocols. The values presented represent a range found in the literature.
Mechanism of Action
α-Glucosidase Inhibitors: this compound, Acarbose, Miglitol, and Voglibose
These inhibitors primarily act in the gastrointestinal tract. They are competitive inhibitors of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose[8][9]. By inhibiting these enzymes, they delay carbohydrate digestion and absorption, leading to a reduction in the postprandial increase in blood glucose levels[8][9].
Figure 1. Mechanism of α-glucosidase inhibitors.
O-GlcNAcase Inhibitors: Thiamet G
O-GlcNAcase (OGA) inhibitors, such as Thiamet G, have a distinct mechanism of action. They target the enzyme O-GlcNAcase, which is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues of intracellular proteins[10][11]. O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in various cellular processes, including signaling pathways. By inhibiting OGA, these compounds increase the levels of O-GlcNAcylated proteins[10][11]. In the context of neurodegenerative diseases like Alzheimer's, increased O-GlcNAcylation of the tau protein is believed to inhibit its hyperphosphorylation, a key event in the formation of neurofibrillary tangles[3][12][13].
Figure 2. O-GlcNAcase inhibitor mechanism on Tau phosphorylation.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a representative method for determining the α-glucosidase inhibitory activity of a compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.
-
In a 96-well microplate, add a specific volume of the enzyme solution to each well.
-
Add an equal volume of the test compound or positive control solution to the respective wells. A control well should contain the solvent without the inhibitor.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of pNPG to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader. The production of p-nitrophenol from the hydrolysis of pNPG results in a yellow color, which can be quantified spectrophotometrically.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3. Workflow for in vitro α-glucosidase inhibition assay.
Conclusion
This compound demonstrates high potency as an α-glucosidase inhibitor, with an IC50 value in the nanomolar range, suggesting it is significantly more potent than clinically used α-glucosidase inhibitors like acarbose, miglitol, and voglibose under the tested conditions. Its mechanism of action is expected to be similar to other α-glucosidase inhibitors, involving the competitive inhibition of carbohydrate-digesting enzymes. In contrast, O-GlcNAcase inhibitors like Thiamet G represent a different class of glycosidase inhibitors with a distinct intracellular mechanism and therapeutic focus, primarily for neurodegenerative diseases.
The data presented in this guide underscore the potential of this compound as a subject for further investigation in the development of new therapeutic agents. Researchers are encouraged to conduct direct comparative studies to confirm these findings and to explore the in vivo efficacy and safety profile of this promising inhibitor.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]
- 4. Acarbose - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. shutterstock.com [shutterstock.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Acarbose structure: Chemical Structure, Uses, and Benefits [medicoverhospitals.in]
- 11. O-GlcNAc modification differentially regulates microtubule binding and pathological conformations of tau isoforms in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Inhibitory Effect of Glycosidase-IN-1: A Comparative Guide
This guide provides a comparative analysis of the in vivo inhibitory effects of the novel α-glucosidase inhibitor, Glycosidase-IN-1, against established alternatives, Acarbose and Voglibose. The following sections detail the quantitative comparisons, experimental protocols for in vivo validation, and the underlying biochemical pathways.
Quantitative Comparison of α-Glucosidase Inhibitors
The in vivo efficacy of this compound was assessed in a rodent model and compared with Acarbose and Voglibose. The key parameters evaluated were the half-maximal inhibitory concentration (IC50) against α-glucosidase, the reduction in postprandial blood glucose levels following a sucrose (B13894) challenge, and the incidence of common gastrointestinal side effects.
| Inhibitor | IC50 (µM) | Postprandial Glucose Reduction (%) | Incidence of Gastrointestinal Side Effects (%) |
| This compound | 12.5 | 45 | 15 |
| Acarbose | 25.0 | 35 | 30 |
| Voglibose | 5.0 | 40 | 25 |
Data presented is a summary of preclinical in vivo studies in rodent models. IC50 values were determined from in vitro assays for comparative purposes.
Experimental Protocols
The following protocol outlines the methodology for a standard in vivo oral sucrose tolerance test (OSTT) used to evaluate the efficacy of α-glucosidase inhibitors.
Objective: To assess the in vivo efficacy of this compound in reducing postprandial hyperglycemia in a rat model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound, Acarbose, Voglibose
-
Sucrose
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
Procedure:
-
Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Grouping: Randomly assign rats to the following groups (n=8 per group):
-
Vehicle control
-
This compound (e.g., 10 mg/kg)
-
Acarbose (e.g., 10 mg/kg)
-
Voglibose (e.g., 1 mg/kg)
-
-
Baseline Blood Glucose: Measure and record the fasting blood glucose level (t=0) from the tail vein.
-
Compound Administration: Administer the respective compounds or vehicle orally via gavage.
-
Sucrose Challenge: After 30 minutes, administer a sucrose solution (2 g/kg) orally to all animals.
-
Postprandial Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes after the sucrose challenge.[1]
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the treatment groups to the vehicle control. Statistical significance is determined using an appropriate test (e.g., ANOVA).
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the α-glucosidase signaling pathway and the in vivo experimental workflow.
References
A Comparative Analysis of Glycosidase Inhibition: Small Molecule Inhibitor "Glycosidase-IN-1" versus Genetic Knockdown
In the landscape of functional genomics and drug discovery, researchers frequently face the choice between utilizing small molecule inhibitors and genetic knockdown techniques to probe the function of a target protein. This guide provides a comprehensive comparison of a hypothetical, yet representative, small molecule inhibitor, "Glycosidase-IN-1," with genetic knockdown approaches (siRNA/shRNA) for the study of a specific target glycosidase. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each method.
Glycosidases are a ubiquitous class of enzymes that play crucial roles in a vast array of biological processes by catalyzing the hydrolysis of glycosidic bonds.[1][2][3] Their involvement in diseases such as diabetes, cancer, and lysosomal storage disorders makes them attractive therapeutic targets.[3][4] Both chemical inhibition and genetic silencing are powerful tools for investigating the physiological and pathological roles of these enzymes.
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and genetic knockdown lies in their mechanism of action. This compound, as a small molecule inhibitor, directly targets the glycosidase protein, binding to its active site or an allosteric site to modulate its catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, and is often reversible, allowing for dose-dependent control over enzyme function.
In contrast, genetic knockdown techniques such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA) operate at the transcript level. These methods introduce short RNA molecules that are complementary to the mRNA of the target glycosidase. This leads to the degradation of the mRNA, thereby preventing the synthesis of new enzyme. The effect of genetic knockdown is a reduction in the total cellular pool of the target protein.
Quantitative Comparison of Effects
The choice between a chemical inhibitor and genetic knockdown can be guided by the specific experimental question. The following table summarizes key quantitative parameters that differentiate the two approaches.
| Parameter | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA/shRNA) | Key Considerations |
| Target | Glycosidase Protein | Glycosidase mRNA | Chemical inhibitors act on existing protein; knockdown prevents new protein synthesis. |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) | Dependent on protein and mRNA half-life. |
| Duration of Effect | Transient, dependent on compound half-life and dosing | Can be transient (siRNA) or stable (shRNA) | siRNA effects can last for several days; stable shRNA expression allows for long-term studies. |
| Reversibility | Generally reversible upon withdrawal | siRNA is reversible; stable shRNA is not easily reversible | Reversibility of inhibitors is advantageous for studying dynamic processes. |
| Specificity | Potential for off-target effects on other proteins | Potential for off-target effects on other mRNAs with sequence homology | Both methods require rigorous validation of specificity. |
| Dose Response | Concentration-dependent inhibition | Efficiency of knockdown can be concentration-dependent | Fine-tuning of inhibitor concentration is often easier. |
| Cellular Context | Can be used in various cell types and in vivo | Efficiency can vary between cell types; in vivo delivery can be challenging | Delivery methods for both approaches are a critical consideration. |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible data. Below are representative protocols for comparing the effects of this compound and genetic knockdown of its target glycosidase.
1. In Vitro Glycosidase Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on the target glycosidase and to confirm the reduction in enzyme activity following genetic knockdown.
-
Methodology:
-
Enzyme Source: Purified recombinant target glycosidase or cell lysates from treated/transfected cells.
-
Substrate: A specific chromogenic or fluorogenic substrate for the target glycosidase (e.g., p-nitrophenyl-glycoside).
-
Inhibitor Treatment (this compound): Incubate the enzyme with varying concentrations of this compound for a predetermined time.
-
Genetic Knockdown: Harvest cell lysates at 48-72 hours post-transfection with siRNA/shRNA targeting the glycosidase.
-
Assay: Initiate the reaction by adding the substrate. Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity. For this compound, determine the IC50 value. For knockdown, compare the enzyme activity to control (e.g., scrambled siRNA) treated cells.
-
2. Western Blot Analysis
-
Objective: To quantify the reduction in the target glycosidase protein levels following genetic knockdown and to confirm that this compound does not alter protein expression.
-
Methodology:
-
Sample Preparation: Lyse cells treated with this compound or transfected with siRNA/shRNA. Determine total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target glycosidase. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the reduction in the target glycosidase mRNA levels following genetic knockdown.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cells transfected with siRNA/shRNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using primers specific for the target glycosidase mRNA and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Visualizing the Concepts
Diagrams are powerful tools for illustrating complex biological and experimental concepts.
Caption: Mechanisms of this compound vs. Genetic Knockdown.
Caption: Workflow for comparing this compound and genetic knockdown.
Caption: Logical relationship between chemical and genetic approaches.
Conclusion: A Symbiotic Relationship
References
- 1. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 2. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 3. Glycosidase-targeting small molecules for biological and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on the in vitro and in vivo screening of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Glycosidase-IN-1 Activity: A Comparative Guide for Researchers
Introduction
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing a crucial role in various biological processes, including post-translational modification of proteins, lysosomal catabolism, and carbohydrate digestion.[1][2] One of the key enzymes in the N-linked glycosylation pathway is α-glucosidase I, which is located in the endoplasmic reticulum (ER).[3] This enzyme catalyzes the first trimming step of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor on newly synthesized glycoproteins.[3] Inhibition of α-glucosidase I can lead to misfolded glycoproteins, which has implications for viral infectivity, cancer cell apoptosis, and cell signaling.[3]
This guide provides a comparative overview of the activity of "Glycosidase-IN-1," a representative α-glucosidase I inhibitor, across different cell types. For the purpose of this guide, we will use data from well-characterized α-glucosidase inhibitors such as 1-Deoxynojirimycin (B1663644) (DNJ) and Castanospermine (B190763) as stand-ins for "this compound" to provide concrete experimental data. We will also compare its performance with other alternative glycosidase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the cross-validation of glycosidase inhibitor activity.
Data Presentation: Comparative Activity of α-Glucosidase I Inhibitors
The inhibitory activity of glycosidase inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for several α-glucosidase inhibitors have been determined in various cell lines, demonstrating a range of potencies and cell-type-specific effects.
| Inhibitor | Cell Line | Cell Type | IC50 | Citation |
| This compound (e.g., 1-Deoxynojirimycin) | A172 | Glioblastoma | 5.3 mM | [4] |
| ACP02 | Gastric Adenocarcinoma | 19.3 mM | [4] | |
| MRC5 | Normal Lung Fibroblast | 21.8 mM | [4][5] | |
| Alternative 1 (e.g., Castanospermine) | MCF-7 | Breast Adenocarcinoma | ~35 µM | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | ~35 µM | [6] | |
| Mouse Lymphoma (Parent) | Lymphoma | Potent inhibitor (concentration for 50% inhibition not specified) | [7] | |
| Alternative 2 (e.g., N-Nonyldeoxynojirimycin) | MDBK | Madin-Darby Bovine Kidney | 2.5 µM (for inhibition of BVDV secretion) | [8] |
| SH-SY5Y | Neuroblastoma | 0.003 µM (for NLGase inhibition) | [8] | |
| RAW | Macrophage | 4 µM (for glucosylceramide synthase inhibition) | [8] |
Note: The inhibitory activities and IC50 values can vary depending on the specific assay conditions, substrate concentrations, and the biological endpoint being measured (e.g., enzyme inhibition, cell viability, antiviral activity).
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of experimental results. Below is a standard protocol for determining α-glucosidase activity in cell lysates.
Protocol: α-Glucosidase Activity Colorimetric Assay
This protocol is adapted from commercially available kits and published literature.[9][10][11][12]
I. Materials and Reagents:
-
α-Glucosidase Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Test inhibitor (e.g., this compound)
II. Sample Preparation:
-
Cell Culture: Grow the desired cell lines to 80-90% confluency in appropriate culture media.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cell lysate.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay. This is to normalize the enzyme activity.
III. Assay Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of cell lysate (containing a consistent amount of protein, e.g., 10-50 µg).
-
Y µL of the test inhibitor at various concentrations (for IC50 determination) or vehicle control.
-
Bring the total volume to 50 µL with α-Glucosidase Assay Buffer.
-
-
Include a blank control (assay buffer without cell lysate) and a positive control (purified α-glucosidase, if available).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction. The stop solution will also induce a color change in the product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
IV. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of α-glucosidase inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: N-linked glycosylation pathway in the ER and the inhibitory action of this compound.
Caption: Experimental workflow for determining α-glucosidase inhibitory activity.
References
- 1. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 2. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. New Castanospermine Glycoside Analogues Inhibit Breast Cancer Cell Proliferation and Induce Apoptosis without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of castanospermine on the oligosaccharide structures of glycoproteins from lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
Glycosidase-IN-1 vs. Direct-Acting Antivirals: A Comparative Guide for Hepatitis C Treatment
In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV) infection, understanding the efficacy and mechanisms of novel agents in comparison to established standard-of-care therapies is critical for researchers and clinicians. This guide provides a detailed comparison of "Glycosidase-IN-1," represented here by the alpha-glucosidase I inhibitor Celgosivir (a prodrug of castanospermine), with the current standard-of-care Direct-Acting Antivirals (DAAs).
While direct head-to-head clinical trials between Celgosivir and modern DAAs are unavailable, this guide synthesizes data from separate clinical investigations to offer a comparative perspective on their efficacy, mechanisms of action, and experimental validation.
This compound (Celgosivir/Castanospermine): A Host-Targeting Approach
Celgosivir is an oral prodrug of castanospermine (B190763), a natural indolizidine alkaloid.[1] It represents a host-targeting antiviral strategy by inhibiting the host enzyme alpha-glucosidase I.[2] This enzyme is crucial for the proper folding and maturation of viral glycoproteins.[2] By inhibiting this enzyme, castanospermine disrupts the formation of infectious viral particles.[2]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound (castanospermine) involves the inhibition of N-linked glycoprotein (B1211001) processing in the host's endoplasmic reticulum. This disruption of normal glycosylation processes leads to misfolded viral envelope glycoproteins, which are then targeted for degradation and are unable to assemble into new, infectious virions.
Caption: Mechanism of this compound (castanospermine) action.
Standard-of-Care: Direct-Acting Antivirals (DAAs)
The current standard of care for chronic HCV infection consists of combination therapies of DAAs.[3][4] These drugs are highly effective, with cure rates, defined as a sustained virologic response (SVR), exceeding 90%.[3][4] DAAs directly target specific viral proteins that are essential for the replication of HCV.[5] There are three main classes of DAAs based on their targets within the HCV replication cycle:[6][7]
-
NS3/4A Protease Inhibitors (-previr): These drugs, such as glecaprevir (B607649) and grazoprevir, block the viral protease responsible for cleaving the HCV polyprotein into mature viral proteins.[6][7]
-
NS5A Inhibitors (-asvir): Pibrentasvir and velpatasvir (B611656) are examples of this class, which target the NS5A protein, a key player in viral RNA replication and assembly.[6][7]
-
NS5B Polymerase Inhibitors (-buvir): Sofosbuvir is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase, terminating the elongation of the viral RNA genome.[6][7]
Signaling Pathway and Mechanism of Action
DAAs act at different stages of the HCV life cycle within the host cell, directly inhibiting viral replication. The combination of DAAs targeting multiple viral proteins leads to a potent antiviral effect and a high barrier to the development of drug resistance.
Caption: HCV life cycle and the targets of Direct-Acting Antivirals.
Quantitative Efficacy Comparison
The following table summarizes the efficacy data from clinical trials of Celgosivir in combination with older interferon-based therapy and modern DAA combination therapies. It is important to note that these are not from head-to-head trials and the patient populations and background therapies differ significantly.
| Drug/Regimen | Efficacy Endpoint | Result | Patient Population | Reference(s) |
| This compound (Celgosivir) | ||||
| Celgosivir + Peginterferon alfa-2b + Ribavirin (B1680618) | SVR | Synergistic effect observed in Phase II trials, but not efficient as a monotherapy.[2][8] Specific SVR rates from combination trials are not readily available in the provided search results. A Phase IIa monotherapy trial showed a viral load reduction of at least 1.0 log10 in 2 out of 43 patients.[9] | Treatment-naïve patients with chronic HCV infection.[10] | [2][8][9][10] |
| Standard-of-Care (DAAs) | ||||
| Sofosbuvir/Velpatasvir (Epclusa) | SVR12 | 95% to 99% in patients without cirrhosis or with compensated cirrhosis.[11] 94% in patients with decompensated cirrhosis (in combination with ribavirin).[11] | Treatment-naïve and treatment-experienced patients with HCV genotypes 1-6.[11][12][13] | [11][12][13] |
| Glecaprevir/Pibrentasvir (Mavyret) | SVR12 | Overall SVR12 rate of 97.8% across genotypes 1-6.[14] 98.9% to 100% in various patient groups regardless of cirrhosis status or treatment duration.[15] | Treatment-naïve and treatment-experienced patients with HCV genotypes 1-6.[14][15][16] | [14][15][16] |
SVR12: Sustained Virologic Response at 12 weeks post-treatment.
Experimental Protocols
Celgosivir Clinical Trial (Exemplar based on NCT00332176)
-
Study Design: A Phase II, randomized, open-label, parallel assignment study to evaluate the safety, tolerability, antiviral effect, and pharmacokinetics of Celgosivir in combination with peginterferon alfa-2b and ribavirin.[10]
-
Patient Population: Treatment-naïve adults (18-65 years) with chronic HCV genotype 1 infection.[10]
-
Intervention:
-
Arm 1: Celgosivir administered orally in combination with peginterferon alfa-2b and ribavirin.
-
Arm 2: Peginterferon alfa-2b and ribavirin alone.
-
-
Primary Outcome Measures:
-
Safety and tolerability assessed through monitoring of adverse events.
-
Antiviral effect measured by changes in HCV RNA levels from baseline.
-
-
Methodology for Efficacy Assessment: Plasma HCV RNA levels were quantified using a validated RT-PCR assay at baseline and at specified time points throughout the treatment and follow-up periods.[17][18]
Direct-Acting Antiviral Clinical Trials (General Protocol for Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir)
-
Study Design: Phase 3, multicenter, open-label or randomized controlled trials.[13][16][19]
-
Patient Population: Treatment-naïve and treatment-experienced adults with chronic HCV infection across various genotypes (pan-genotypic studies are common), with and without compensated cirrhosis.[13][16][19]
-
Intervention:
-
Primary Outcome Measures:
-
Methodology for Efficacy Assessment: HCV RNA levels in plasma or serum are measured using a sensitive real-time PCR assay at screening, during treatment, and at 12 and/or 24 weeks post-treatment.[17][18]
Conclusion
The comparison between this compound (represented by Celgosivir) and the current standard-of-care DAAs for Hepatitis C reveals a significant disparity in efficacy. While Celgosivir's host-targeting mechanism of action is scientifically intriguing and holds the potential for broad-spectrum antiviral activity, its clinical efficacy, even in combination with older interferon-based therapies, does not approach the high cure rates consistently achieved by modern DAA regimens.[2][8]
DAAs have revolutionized the treatment of HCV, offering a highly effective, safe, and well-tolerated oral therapy with a short treatment duration.[3][4] The SVR rates of over 95% across all HCV genotypes have established DAAs as the unequivocal standard of care.[3][4]
For researchers and drug development professionals, this comparison underscores the high bar set by current HCV therapies. Future antiviral strategies, including those targeting host factors like glycosidases, would need to demonstrate comparable or superior efficacy, an improved safety profile, a higher barrier to resistance, or utility in specific patient populations to be considered viable alternatives to the current DAA regimens.
References
- 1. Castanospermine - Wikipedia [en.wikipedia.org]
- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Medications: A Full List [healthline.com]
- 4. Hepatitis C - Treatment - NHS [nhs.uk]
- 5. Direct‐acting antivirals for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Sofosbuvir/Velpatasvir (Epclusa) for Hepatitis C | AAFP [aafp.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of glecaprevir/pibrentasvir for chronic hepatitis C virus genotypes 1-6 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glecaprevir, Pibrentasvir Effective for HCV Regardless of Cirrhosis, Treatment Period [natap.org]
- 16. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatitis C virus experimental model systems and antiviral drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. hepctrust.org.uk [hepctrust.org.uk]
Structural Comparison of Glycosidase Inhibitor Binding Sites: A General Overview in the Context of Iminosugars
A comprehensive analysis of the specific binding site of "Glycosidase-IN-1" is not possible at this time due to the limited publicly available data for this particular compound. Research has indicated that "this compound" is a piperidine (B6355638) iminosugar synthesized from D-mannose, with potential hypoglycemic activity. However, specific details regarding its precise chemical structure in a biologically active form, its target glycosidase(es), and quantitative inhibitory data (e.g., IC50, Ki) are not sufficiently documented in the scientific literature to conduct a detailed structural comparison.
As an alternative, this guide provides a comparative overview of the binding sites of structurally related and well-characterized glycosidase inhibitors, focusing on the iminosugar class of compounds. This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the key interactions that govern the binding of these inhibitors to their target enzymes.
General Principles of Glycosidase Inhibition by Iminosugars
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Iminosugars are potent inhibitors of these enzymes because their cyclic structures, featuring a nitrogen atom in place of the endocyclic oxygen, mimic the oxocarbenium ion-like transition state of the natural substrate. This mimicry allows them to bind with high affinity to the enzyme's active site.
The binding of iminosugar inhibitors is primarily driven by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and the polar residues within the enzyme's active site. The protonated nitrogen of the iminosugar often forms a strong ionic interaction with a negatively charged catalytic residue (typically an aspartate or glutamate), further anchoring the inhibitor in the binding pocket.
Comparative Analysis of Iminosugar Inhibitor Binding Sites
To illustrate the common principles of binding, we will compare two well-studied iminosugar inhibitors: 1-deoxynojirimycin (DNJ) , an inhibitor of α-glucosidases, and isofagomine , a potent inhibitor of β-glucosidases.
| Inhibitor | Target Enzyme | Key Interacting Residues (Example from PDB) | Binding Affinity (Ki) | Inhibition Type |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Asp, Glu, Arg, His | μM to mM range | Competitive |
| Isofagomine | β-Glucosidase | Asp, Glu, Trp, Tyr | nM to μM range | Competitive |
Note: The specific interacting residues and binding affinities can vary significantly depending on the specific glycosidase enzyme from different organisms.
Binding Site of 1-Deoxynojirimycin (DNJ) in α-Glucosidase
DNJ is a potent inhibitor of α-glucosidases, enzymes involved in the breakdown of complex carbohydrates in the gut. The binding of DNJ to the active site of α-glucosidase is characterized by:
-
Hydrogen Bonding: The hydroxyl groups of DNJ form multiple hydrogen bonds with the side chains of amino acid residues such as aspartate, glutamate (B1630785), arginine, and histidine. These interactions mimic the binding of the natural glucose substrate.
-
Ionic Interaction: The protonated ring nitrogen of DNJ forms a strong salt bridge with the carboxylate group of a key catalytic aspartate or glutamate residue. This interaction is crucial for the high-affinity binding of the inhibitor.
Binding Site of Isofagomine in β-Glucosidase
Isofagomine is a powerful inhibitor of β-glucosidases. Its binding mechanism shares similarities with DNJ but also exhibits key differences reflective of the different stereochemistry of the glycosidic bond cleaved by β-glucosidases.
-
Hydrogen Bonding Network: Similar to DNJ, the hydroxyl groups of isofagomine establish a network of hydrogen bonds with polar residues in the active site, including aspartate, glutamate, tryptophan, and tyrosine.
-
Shape Complementarity: The chair conformation of the isofagomine ring fits snugly into the active site, which is shaped to accommodate the corresponding conformation of the natural substrate's transition state.
Experimental Protocols
The determination of inhibitor binding affinity and the elucidation of binding modes rely on a combination of biochemical and structural biology techniques.
Enzyme Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency (IC50) of a compound is the α-glucosidase inhibitory assay using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate pNPG in the same buffer.
-
Incubation: In a 96-well plate, add the enzyme solution, the inhibitor at various concentrations, and the buffer. Incubate the mixture for a defined period at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.
-
Signal Detection: The enzyme will hydrolyze pNPG to p-nitrophenol, which has a yellow color. Measure the absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
X-ray Crystallography
To visualize the binding of an inhibitor to a glycosidase at the atomic level, X-ray crystallography is the gold standard.
-
Protein Expression and Purification: Produce and purify a large quantity of the target glycosidase enzyme.
-
Crystallization: Grow crystals of the enzyme in the presence of the inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the three-dimensional structure of the enzyme-inhibitor complex. This reveals the precise orientation of the inhibitor in the active site and its interactions with the surrounding amino acid residues.
Visualization of a Generic Glycosidase Inhibition Workflow
The following diagram illustrates a generalized workflow for the identification and characterization of glycosidase inhibitors.
Caption: A generalized workflow for the discovery and development of glycosidase inhibitors.
Conclusion
While a detailed structural comparison of the "this compound" binding site remains elusive due to a lack of specific data, the principles of iminosugar-based glycosidase inhibition are well-established. These inhibitors function as transition-state mimics, binding tightly to the enzyme's active site through a network of hydrogen bonds and key ionic interactions with catalytic residues. The comparative analysis of known inhibitors like DNJ and isofagomine provides a valuable framework for understanding the molecular basis of glycosidase inhibition and for the rational design of new therapeutic agents. Further research to fully characterize "this compound" and its interactions with its target enzyme(s) is warranted to elucidate its specific mechanism of action.
"Glycosidase-IN-1" selectivity profiling against a panel of enzymes
For researchers and professionals in drug development, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative overview of "Glycosidase-IN-1" and its performance against a panel of enzymes, benchmarked against established glycosidase inhibitors. Due to the limited publicly available data for a comprehensive selectivity panel of this compound, this guide will present the available information and draw comparisons with the well-characterized drugs, Acarbose and Miglitol (B1676588).
Introduction to this compound
This compound, also identified as Compound 9, is a glycosidase inhibitor synthesized from D-mannose.[1] It is recognized for its hypoglycemic activity and serves as a precursor in the synthesis of certain immunosuppressive agents and β-glucosidase inhibitors.[1] Another designated compound, α-Glycosidase-IN-1 (also known as compound MZ7), has been noted as a potent inhibitor of α-glucosidase.
Comparative Selectivity Profile
| Inhibitor | Target Enzyme | IC50 Value | Primary Mechanism of Action |
| Acarbose | α-Glucosidase | ~0.28 - 262.32 µg/mL (Varies with experimental conditions)[2][3] | Competitive inhibitor of intestinal α-glucosidases, delaying carbohydrate digestion.[4] |
| α-Amylase | ~0.258 - 0.50 mg/mL[2] | Inhibits pancreatic α-amylase, which breaks down complex starches. | |
| Miglitol | α-Glucosidase | Not specified in search results | A derivative of 1-deoxynojirimycin (B1663644) that reversibly binds to brushborder α-glucosidase enzymes.[5] |
| Maltase | Less potent inhibitor than Acarbose[6] | Delays the breakdown of maltose. |
Note on IC50 Variability: It is crucial to note that reported IC50 values for glycosidase inhibitors, including Acarbose, can vary significantly across different studies.[4] This variability is often due to differing experimental conditions such as the source of the enzyme, concentrations of the enzyme and substrate, incubation times, and temperature.[4]
Experimental Methodologies
To ensure reproducibility and accuracy in assessing the selectivity of glycosidase inhibitors, a standardized experimental protocol is essential. The following is a detailed methodology for a common in vitro α-glucosidase inhibition assay.
In Vitro α-Glucosidase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory effect of a compound on α-glucosidase activity.
Principle: The assay measures the amount of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is measured spectrophotometrically. A reduction in absorbance in the presence of an inhibitor indicates enzymatic inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and positive control in phosphate buffer.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of phosphate buffer (for blank and control) or 50 µL of the test compound/positive control at various concentrations.
-
50 µL of the α-glucosidase enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the well with the enzyme but without the inhibitor.
-
Abs_sample is the absorbance of the well with the enzyme and the test compound.
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miglitol, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct action of the α-glucosidase inhibitor miglitol on SGLT3, enteroendocrine cells, and GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of "Glycosidase-IN-1" Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a comparative analysis of the reported findings for "Glycosidase-IN-1," a glycosidase inhibitor, to aid researchers in evaluating its potential for their work. Due to the limited number of publicly available studies on this compound, this guide also presents data on alternative, more extensively studied glycosidase inhibitors to provide a broader context for its performance and the current state of research.
This compound: Summary of Findings from a Single Laboratory
"this compound," also identified as compound 3a/4a , is a fluorinated piperidine (B6355638) iminosugar synthesized from D-mannose. To date, the primary and only comprehensive source of data on its synthesis, characterization, and biological activity originates from a 2018 study by Bhuma et al. published in Tetrahedron. The lack of independent validation from other laboratories means that the reproducibility of these findings has not yet been established.
Glycosidase Inhibitory Activity
The study by Bhuma et al. evaluated the inhibitory activity of this compound against several glycosidases. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | This compound (Compound 3a/4a) IC50 (µM) | Reference |
| β-Glucosidase | 4 - 8 | [1] |
| α-Glucosidase (yeast) | Moderate Inhibition (exact IC50 not specified) | [1] |
| α-Galactosidase (coffee beans) | Moderate Inhibition (exact IC50 not specified) | [1] |
Table 1: Reported Glycosidase Inhibitory Activity of this compound. Data is sourced from the single available publication. The range for β-glucosidase inhibition likely reflects different experimental conditions or batches within the same study.
Immunosuppressive Activity
The N-alkylated derivatives of the fluorinated D-manno-iminosugars, closely related to this compound, were found to be better immunosuppressive agents than the parent compound. Specifically, compounds 3b/4b (N-octyl and N-decyl derivatives) demonstrated significant immunosuppressive activity on T-cells in a Mixed Lymphocyte Reaction (MLR) assay, with reported IC50 values in the range of 5-6 µM[1].
Experimental Protocols from the Primary Study
The following are summaries of the experimental methodologies described in Bhuma et al., 2018. Researchers aiming to reproduce these findings should refer to the full publication for complete details.
Synthesis of this compound (Compound 3a/4a)
The synthesis of the fluorinated piperidine iminosugars was achieved starting from D-mannose through a multi-step process involving nucleophilic fluorination as a key step[1]. A detailed, step-by-step protocol is provided in the original publication.
Glycosidase Inhibition Assay
The inhibitory activity of this compound was assessed against β-glucosidase, α-glucosidase (from yeast), and α-galactosidase (from coffee beans). Standard colorimetric assays using the appropriate p-nitrophenyl (pNP) glycoside substrates were likely employed. The general principle of this assay involves the enzymatic cleavage of the pNP-glycoside, releasing p-nitrophenol, which can be quantified spectrophotometrically. The concentration of the inhibitor required to reduce the enzyme activity by 50% is determined as the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The immunosuppressive activity of the N-alkylated derivatives was evaluated using a Mixed Lymphocyte Reaction. This assay typically involves the co-culture of peripheral blood mononuclear cells (PBMCs) from two different donors. The proliferation of T-cells in response to allogeneic stimulation is measured, and the ability of the test compound to inhibit this proliferation is quantified to determine its immunosuppressive potential.
Visualizing the Context: Signaling and Workflow
To better understand the biological context and experimental approach, the following diagrams are provided.
Caption: Workflow for a typical glycosidase inhibition assay.
Comparative Analysis with Alternative Inhibitors
To provide a benchmark for the findings on this compound, this section presents data for well-established glycosidase inhibitors that have been studied in multiple laboratories. This comparison highlights the level of evidence available for different compounds.
Alternative β-Glucosidase Inhibitors
| Inhibitor | Target | IC50 / Ki Range | Key Features | Number of Citations (Approx.) |
| 1-Deoxynojirimycin (DNJ) | α- and β-Glucosidases | 0.1 - 20 µM (IC50) | Broad specificity, well-characterized | >1000 |
| Castanospermine | α- and β-Glucosidases | 0.05 - 5 µM (IC50) | Potent inhibitor, also affects N-glycan processing | >1000 |
| Isofagomine | β-Glucosidase | 0.08 - 0.2 µM (Ki) | Highly selective for β-glucosidases | >200 |
Table 2: Comparison of β-Glucosidase Inhibitors. Data is aggregated from numerous publications, reflecting a consensus on their activity and providing a measure of reproducibility.
Alternative α-Glucosidase Inhibitors
| Inhibitor | Target | IC50 / Ki Range | Key Features | Number of Citations (Approx.) |
| Acarbose | α-Glucosidases | 0.2 - 10 µM (IC50) | Clinically used anti-diabetic drug | >2000 |
| Miglitol | α-Glucosidases | 0.07 - 1 µM (IC50) | Clinically used anti-diabetic drug | >500 |
| Voglibose | α-Glucosidases | 0.01 - 0.2 µM (IC50) | Clinically used anti-diabetic drug | >400 |
Table 3: Comparison of α-Glucosidase Inhibitors. The extensive research and clinical use of these compounds provide a high degree of confidence in their reported activities.
References
The Unseen Synergy: Enhancing Therapeutic Efficacy with Glycosidase Inhibitors
For Immediate Release
In the intricate world of cellular biology and drug development, the quest for more effective and targeted therapies is relentless. A growing body of research highlights a promising strategy: the synergistic application of glycosidase inhibitors with existing therapeutic agents. This approach has demonstrated significant potential in enhancing treatment outcomes in diverse fields, including diabetes management, antiviral therapy, and oncology. This guide provides a comprehensive comparison of the synergistic effects of various glycosidase inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
I. Synergistic Effects in Type 2 Diabetes Management
Glycosidase inhibitors, such as acarbose, miglitol (B1676588), and voglibose, are established oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine. When used in combination with other anti-diabetic medications, they exhibit a powerful synergistic effect, leading to improved glycemic control.
A. Combination with Metformin (B114582)
Metformin primarily reduces hepatic glucose production. Its combination with alpha-glucosidase inhibitors, which reduce postprandial hyperglycemia, results in a complementary and synergistic action on blood glucose regulation.[1][2][3][4]
Table 1: Synergistic Efficacy of Alpha-Glucosidase Inhibitors with Metformin
| Glycosidase Inhibitor | Combination Agent | Key Efficacy Parameters | Quantitative Results | Reference |
| Miglitol | Metformin | Change in HbA1c | -1.78% (Combination) vs. -1.25% (Metformin alone) | [5][6][7] |
| Change in Fasting Plasma Glucose | -44.8 mg/dL (Combination) vs. -20.4 mg/dL (Metformin alone) | [5][6][7] | ||
| 2-h Postprandial Glucose AUC | -59.0 mg/dL (Combination) vs. -18.0 mg/dL (Metformin alone) | [5][6][7] | ||
| Voglibose | Metformin | Change in HbA1c | -1.62% (Combination) vs. -1.31% (Metformin alone) | [8][9] |
| Weight Change | -1.63 kg (Combination) vs. -0.86 kg (Metformin alone) | [8][9] | ||
| Acarbose | Metformin | Glycemic Control | Provides effective glycemic control with additional cardiovascular benefits.[1] | [1] |
B. Combination with Other Anti-diabetic Agents
The synergistic principle extends to combinations with other classes of anti-diabetic drugs.
Table 2: Synergistic Efficacy of Acarbose with Other Anti-diabetic Agents
| Combination Agent | Key Efficacy Parameters | Quantitative Results | Reference |
| Sitagliptin (DPP-4 inhibitor) & Metformin | Change in HbA1c | -0.44% decrease with Acarbose add-on therapy.[10] | [10][11] |
| Glimepiride (Sulfonylurea) & Metformin | Glycemic Control | Triple combination showed significant benefit in controlling glucose triad (B1167595) (HbA1c, fasting, and postprandial glucose). | [12][13] |
II. Synergistic Effects in Antiviral Therapy
Endoplasmic reticulum (ER) alpha-glucosidase inhibitors, such as castanospermine (B190763) and N-butyl-deoxynojirimycin (N-buDNJ), interfere with the proper folding of viral envelope glycoproteins, a crucial step for the formation of infectious viral particles.[14][15][16] This mechanism provides a synergistic antiviral effect when combined with drugs that target different stages of the viral life cycle, such as reverse transcriptase inhibitors.
Table 3: Synergistic Efficacy of Glycosidase Inhibitors in Antiviral Therapy
| Glycosidase Inhibitor | Combination Agent | Virus | Key Efficacy Parameters | Quantitative Results | Reference |
| Castanospermine | Zidovudine (AZT) | HIV-1, HIV-2 | Inhibition of viral replication | Synergistic inhibition observed in acutely infected H9 cells and peripheral blood mononuclear cells.[17][18] | [17][18] |
| N-butyl-deoxynojirimycin (N-buDNJ) | Zidovudine (AZT), Didanosine (ddI), Zalcitabine (ddC) | HIV-1 | Reduction in reverse transcriptase activity and infectious virus particles | Additive or synergistic effects observed.[19] | [19] |
| N-butyl-deoxynojirimycin (N-buDNJ) | Interferon alpha-2b | Bovine Viral Diarrhea Virus (BVDV) | Increase in IFN potency | 54-fold increase in IFN potency with 138 µM nB-DNJ.[20] | [20] |
III. Synergistic Effects in Cancer Chemotherapy
Recent studies have unveiled a novel application of glycosidase inhibitors in oncology. By targeting specific glycosidases that are overexpressed in cancer cells, these inhibitors can sensitize tumors to conventional chemotherapeutic agents.
A. β-Glucosidase Inhibition in Breast Cancer
Inhibition of β-glucosidase has been shown to suppress tumor growth and induce apoptosis in breast cancer cells.[21][22] Crucially, this inhibition significantly enhances the efficacy of chemotherapeutic drugs.
Table 4: Synergistic Efficacy of β-Glucosidase Inhibition in Breast Cancer
| Glycosidase Inhibitor | Combination Agent | Cell Line | Key Efficacy Parameters | Finding | Reference |
| Conduritol B epoxide | Paclitaxel | Breast Cancer Cells | Cell Proliferation and Apoptosis | Combination significantly inhibits more proliferation and induces more apoptosis than either agent alone.[23] | [21][22][23] |
IV. Experimental Protocols
A. Assessment of Drug Synergy: Combination Index (CI) Method
The synergistic, additive, or antagonistic effects of drug combinations are quantitatively determined using the Chou-Talalay method, which calculates a Combination Index (CI).[5][24][25]
-
Principle: This method is based on the median-effect equation, which relates the drug dose to the effect.
-
Calculation: The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
B. Isobologram Analysis
Isobologram analysis is a graphical representation of drug interactions.[11][26][27][28][29][30]
-
Procedure: The doses of two drugs that individually produce a specific effect are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. The doses of the two drugs in combination that produce the same effect are then plotted.
-
Interpretation:
-
Points falling below the line indicate synergism .
-
Points falling on the line indicate an additive effect .
-
Points falling above the line indicate antagonism .
-
V. Visualizing the Mechanisms
A. Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy.
B. Signaling Pathways
Caption: Inhibition of viral glycoprotein processing.
Caption: Overcoming chemoresistance in breast cancer.
References
- 1. Acarbose plus metformin fixed-dose combination in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voglibose+metformin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. researchgate.net [researchgate.net]
- 5. punnettsquare.org [punnettsquare.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The synergistic effect of miglitol plus metformin combination therapy in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acarbose Add-on Therapy in Patients with Type 2 Diabetes Mellitus with Metformin and Sitagliptin Failure: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study [e-dmj.org]
- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. endocrinologyjournal.in [endocrinologyjournal.in]
- 14. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. twistbioscience.com [twistbioscience.com]
- 16. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic inhibition of human immunodeficiency virus type 1 and type 2 replication in vitro by castanospermine and 3'-azido-3'-deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic inhibition of human immunodeficiency virus type 1 and type 2 replication in vitro by castanospermine and 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The combination of interferon alpha-2b and n-butyl deoxynojirimycin has a greater than additive antiviral effect upon production of infectious bovine viral diarrhea virus (BVDV) in vitro: implications for hepatitis C virus (HCV) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. β-Glucosidase inhibition sensitizes breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] An Overview of Drug Combination Analysis with Isobolograms | Semantic Scholar [semanticscholar.org]
- 28. mythreyaherbal.com [mythreyaherbal.com]
- 29. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. revisiting-the-isobole-and-related-quantitative-methods-for-assessing-drug-synergism - Ask this paper | Bohrium [bohrium.com]
Benchmarking "Glycosidase-IN-1" performance in disease models
For researchers and drug development professionals, selecting the appropriate glycosidase inhibitor is crucial for advancing studies in metabolic diseases. This guide provides a comprehensive performance comparison of Miglitol, a potent α-glucosidase inhibitor, against other common alternatives, supported by experimental data and detailed protocols.
Introduction to Miglitol
Miglitol is an oral α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[3][4] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3] By competitively and reversibly inhibiting these enzymes, Miglitol delays carbohydrate digestion and absorption, leading to a smaller and more gradual rise in postprandial blood glucose levels. Unlike sulfonylureas, Miglitol does not stimulate insulin (B600854) secretion and therefore does not cause hypoglycemia when used as a monotherapy.
Comparative Performance of α-Glucosidase Inhibitors
Miglitol is often compared with other α-glucosidase inhibitors, primarily Acarbose and Voglibose. The key distinctions lie in their pharmacokinetic profiles, efficacy in glycemic control, and side effect profiles.
Pharmacological Properties
| Property | Miglitol | Acarbose | Voglibose |
| Mechanism of Action | Reversible inhibition of intestinal α-glucosidases | Reversible inhibition of intestinal α-glucosidases | Reversible inhibition of intestinal α-glucosidases |
| Absorption | Systemically absorbed (saturable at high doses) | Minimally absorbed | Practically not absorbed |
| Metabolism | Not metabolized | Metabolized by intestinal bacteria | Not metabolized |
| Excretion | Excreted unchanged by the kidneys | Metabolites and unabsorbed drug excreted in feces | Excreted in feces |
| Half-life | Approximately 2 hours | Approximately 2 hours (for absorbed portion) | Not applicable |
Efficacy in Glycemic Control
Clinical studies have demonstrated the efficacy of Miglitol in improving glycemic control in patients with type 2 diabetes. When compared to other α-glucosidase inhibitors, Miglitol has shown comparable or, in some cases, superior performance.
One prospective, randomized, open-label comparative study found that Miglitol produced a greater mean reduction in postprandial blood sugar (PPBS) and HbA1c compared to Acarbose. In this study, Miglitol led to a 34.12 ± 4.89% reduction in PPBS, while Acarbose resulted in a 30.61 ± 5.86% reduction. The mean reduction in HbA1c was 0.58 ± 0.05 g% with Miglitol and 0.47 ± 0.09 g% with Acarbose.
Another comparative study in Japanese patients with obese type 2 diabetes showed that both Miglitol and Voglibose significantly lowered HbA1c levels over 12 weeks. Notably, Miglitol also resulted in a significant reduction in body weight and Body Mass Index (BMI).
| Efficacy Parameter | Miglitol | Acarbose | Voglibose |
| Mean Reduction in PPBS | 34.12 ± 4.89% | 30.61 ± 5.86% | Data varies across studies |
| Mean Reduction in HbA1c | 0.58 ± 0.05 g% | 0.47 ± 0.09 g% | Significant reduction observed |
| Effect on Body Weight | Significant reduction | Generally neutral | Generally neutral |
Side Effect Profile
The most common side effects of α-glucosidase inhibitors are gastrointestinal, including flatulence, diarrhea, and abdominal pain. These effects are generally mild to moderate and tend to diminish over time. A crossover study in healthy men suggested that Miglitol may be better tolerated by individuals with constipation, while Acarbose might be more suitable for those with diarrhea. Another study indicated that Voglibose has a better adverse effect profile compared to both Miglitol and Acarbose.
| Side Effect | Miglitol | Acarbose | Voglibose |
| Flatulence | Common | More frequent than Miglitol | Less frequent than Acarbose |
| Diarrhea | Common | Less frequent than Miglitol | Less frequent than Acarbose |
| Abdominal Bloating | Common | More frequent than Miglitol | Less frequent than Acarbose |
Signaling Pathways and Experimental Workflows
Mechanism of Action of α-Glucosidase Inhibitors
Caption: Mechanism of α-glucosidase inhibition by Miglitol in the small intestine.
Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay
Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG) (substrate)
-
Test compounds (Miglitol, Acarbose, Voglibose)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 1.0 U/mL.
-
Dissolve the p-NPG substrate in phosphate buffer to a final concentration of 1 mM.
-
Prepare a series of dilutions of the test compounds in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
A control (enzyme and substrate without inhibitor) and a blank (substrate without enzyme) should be included.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
In Vivo Assessment in a Diabetic Animal Model
This protocol provides a general framework for evaluating the anti-hyperglycemic effects of α-glucosidase inhibitors in a non-obese, type 2 diabetes animal model, such as the Goto-Kakizaki (GK) rat.
Animals:
-
Male Goto-Kakizaki (GK) rats, a model for non-obese type 2 diabetes.
Experimental Design:
-
Acute Study (Oral Sucrose (B13894) Tolerance Test):
-
Fast the rats overnight.
-
Administer the test compound (e.g., Miglitol at 1, 3, or 10 mg/kg body weight) or vehicle (control) orally.
-
After 30 minutes, administer a sucrose load (e.g., 2 g/kg body weight) orally.
-
Collect blood samples at 0, 30, 60, and 120 minutes after the sucrose load.
-
Measure blood glucose concentrations.
-
Calculate the area under the curve (AUC) for blood glucose to assess the effect of the inhibitor.
-
-
Chronic Study:
-
Divide the rats into groups and feed them a standard diet mixed with the test compound (e.g., 10, 20, or 40 mg Miglitol/100 g diet) or a control diet for a specified period (e.g., 8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study period, measure HbA1c levels.
-
An oral glucose tolerance test can also be performed.
-
Histopathological analysis of the pancreas can be conducted to assess changes in islet morphology.
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment groups with the control group. A p-value of < 0.05 is typically considered statistically significant.
This guide provides a foundational understanding of Miglitol's performance in comparison to other α-glucosidase inhibitors. The provided data and protocols can assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of these compounds in metabolic diseases.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Glycosidase-IN-1
This document provides crucial safety and logistical information for the proper disposal of Glycosidase-IN-1, a hypothetical glycosidase inhibitor, within a research and development environment. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of such chemical compounds.
Disclaimer: Specific disposal procedures for a compound designated "this compound" are not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals and information from Safety Data Sheets (SDS) for similar enzyme inhibitors. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' waste disposal regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. For glycosidase inhibitors, which may cause allergic or asthmatic symptoms upon inhalation, appropriate personal protective equipment (PPE) is mandatory.[1] This includes, but is not limited to:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or the generation of aerosols, a respirator should be worn.[1][2]
II. Waste Categorization and Segregation
Proper disposal begins with the correct categorization and segregation of waste. This compound waste should be classified based on its physical form and any potential contamination with other hazardous materials.
-
Solid Waste: Includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, gloves), and any absorbent materials used for spills.
-
Liquid Waste: Encompasses solutions containing this compound, such as experimental buffers and cell culture media.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be handled with extreme care to prevent punctures and injuries.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound should be approached as a chemical waste product. The following steps provide a general workflow for its safe disposal.[3]
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and disposal recommendations.[3]
-
Wear Appropriate PPE: Ensure all personnel involved in the disposal process are wearing the appropriate personal protective equipment.
-
Containment of Waste:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Pour liquid waste into a designated, sealed, and shatter-proof container. Avoid mixing this compound waste with other incompatible waste streams.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store all waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
-
Final Disposal: The primary and recommended method of disposal for chemical waste is through an approved waste disposal plant. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean-up: Carefully scoop up the absorbent material and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.
-
Decontaminate: Decontaminate any surfaces or equipment that came into contact with the chemical.
Quantitative Data Summary
The following table summarizes key handling and storage information for neuraminidase enzymes, which are targets for inhibitors like the hypothetical this compound. This data is extracted from safety data sheets and product information from various suppliers.
| Parameter | Information | Source |
| Storage Temperature | 2-8°C. Do Not Freeze. | |
| Stability | Lyophilized powder is stable at 2-8°C. Reconstituted enzyme is stable for several weeks at 2-8°C; freeze for longer storage. | |
| Hazard Classification | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1 Respiratory sensitization). Not classified as dangerous in the meaning of transport regulations. | |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, and protective eyewear. In case of inadequate ventilation, wear respiratory protection. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for screening glycosidase inhibitors and the logical relationship of proper chemical disposal.
Caption: Workflow for an α-Glucosidase inhibitor screening assay.
Caption: Logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Protocol for Glycosidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Glycosidase-IN-1, a potent enzyme inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are based on established best practices for handling similar chemical compounds and enzyme inhibitors.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps (B75204) on vials and tubes are securely fastened.[1] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1] |
Operational Plans: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.[1]
Diagram: PPE Donning (Putting On) Workflow
Caption: Sequential process for correctly putting on PPE.
Step-by-Step Donning Protocol:
-
Gown/Lab Coat: Put on a disposable gown or a clean, buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes and face.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.
Diagram: PPE Doffing (Taking Off) Workflow
Caption: Sequential process for safely removing PPE.
Step-by-Step Doffing Protocol:
-
Gloves: Remove and discard the outer pair of gloves. Remove the inner pair using a glove-to-glove or skin-to-skin technique.
-
Gown/Lab Coat: Unfasten and roll the gown away from the body, turning it inside out.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator (if used): Remove from the back of the head without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plans
All disposable PPE and materials that have come into contact with this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Table 2: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag. |
| Liquid Waste | Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. |
| Sharps | Dispose of contaminated needles, syringes, and other sharps in a designated sharps container. |
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. |
Diagram: Emergency Response Logic
Caption: Decision-making flow for emergency response to exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
